molecular formula C25H47NO5 B586855 3-Hydroxyoleylcarnitine(Mixture of Diastereomers) CAS No. 851132-91-7

3-Hydroxyoleylcarnitine(Mixture of Diastereomers)

Katalognummer: B586855
CAS-Nummer: 851132-91-7
Molekulargewicht: 441.6 g/mol
InChI-Schlüssel: YBCVTTMMURGSEY-LMLDZDDJSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Hydroxyoleylcarnitine(Mixture of Diastereomers), also known as 3-Hydroxyoleylcarnitine(Mixture of Diastereomers), is a useful research compound. Its molecular formula is C25H47NO5 and its molecular weight is 441.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Hydroxyoleylcarnitine(Mixture of Diastereomers) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Hydroxyoleylcarnitine(Mixture of Diastereomers) including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

851132-91-7

Molekularformel

C25H47NO5

Molekulargewicht

441.6 g/mol

IUPAC-Name

(3R)-3-[(Z)-3-hydroxyoctadec-9-enoyl]oxy-4-(trimethylazaniumyl)butanoate

InChI

InChI=1S/C25H47NO5/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(27)19-25(30)31-23(20-24(28)29)21-26(2,3)4/h12-13,22-23,27H,5-11,14-21H2,1-4H3/b13-12-/t22?,23-/m1/s1

InChI-Schlüssel

YBCVTTMMURGSEY-LMLDZDDJSA-N

SMILES

CCCCCCCCC=CCCCCCC(CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C)O

Isomerische SMILES

CCCCCCCC/C=C\CCCCCC(CC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C)O

Kanonische SMILES

CCCCCCCCC=CCCCCCC(CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C)O

Synonyme

(2R)-3-Carboxy-2-[[(9Z)-3-hydroxy-1-oxo-9-octadecen-1-yl]oxy]-N,N,N-trimethyl-1-propanaminium inner salt;  (2R)-3-Carboxy-2-[[(9Z)-3-hydroxy-1-oxo-9-octadecenyl]oxy]-N,N,N-trimethyl-1-propanaminium inner salt;  3-Hydroxyoctadecenoylcarnitine

Herkunft des Produkts

United States
Foundational & Exploratory

The Intermediary Metabolite as a Sentinel: Unraveling the Biological Role of 3-Hydroxyoleylcarnitine in Mitochondrial Beta-Oxidation

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Mitochondrial fatty acid β-oxidation (FAO) is a cornerstone of cellular energy homeostasis, particularly during periods of fasting or metabolic stress. The intricate orchestration of this pathway relies on the precise transport of fatty acids into the mitochondrial matrix and their subsequent catabolism. Acylcarnitines, esters of carnitine and fatty acids, are not merely transport shuttles but also critical diagnostic markers for inborn errors of metabolism. Among these, 3-hydroxyoleylcarnitine (C18:1-OH), a hydroxylated long-chain acylcarnitine, has emerged as a key biomarker. Its accumulation signals a specific blockade within the β-oxidation spiral, providing a window into the pathophysiology of devastating genetic disorders. This technical guide offers an in-depth exploration of the biological role of 3-hydroxyoleylcarnitine, from its formation within the mitochondrial matrix to its clinical significance in diagnosing and understanding long-chain fatty acid oxidation disorders. We provide detailed methodologies for its quantification and for assessing mitochondrial function, aiming to equip researchers and drug development professionals with the foundational knowledge and practical tools to investigate this critical metabolic pathway.

The Engine of Lipid Metabolism: An Overview of Mitochondrial β-Oxidation

Fatty acids are a vital and highly efficient energy source for numerous tissues, especially the heart and skeletal muscle.[1] The catabolism of these molecules occurs primarily within the mitochondria through a cyclical process known as β-oxidation. This pathway systematically shortens the fatty acyl chain by two carbons in each cycle, generating acetyl-CoA, NADH, and FADH2.[2] The acetyl-CoA can then enter the tricarboxylic acid (TCA) cycle for complete oxidation, while NADH and FADH2 donate electrons to the electron transport chain, ultimately driving ATP synthesis.[3] The efficiency of FAO is paramount during catabolic states like fasting or prolonged exercise, when glucose availability is limited.[4]

However, the inner mitochondrial membrane is impermeable to long-chain fatty acids (LCFAs), which must first be "activated" to their coenzyme A (CoA) esters in the cytoplasm.[5] This necessitates a specialized transport mechanism to ferry these activated LCFAs into the mitochondrial matrix where the β-oxidation machinery resides.[6]

The Carnitine Shuttle: Gateway to the Mitochondrial Matrix

The entry of LCFAs into the mitochondria is mediated by the carnitine shuttle, a three-enzyme system that acts as the gatekeeper for FAO.[7] Disruptions in this shuttle lead to a group of severe metabolic disorders.[8]

  • Carnitine Palmitoyltransferase 1 (CPT1): Located on the outer mitochondrial membrane, CPT1 catalyzes the first committed step, transferring the long-chain fatty acyl group from CoA to L-carnitine, forming a long-chain acylcarnitine.[3][9] This reaction is a key regulatory point of FAO.[10]

  • Carnitine-Acylcarnitine Translocase (CACT): This transporter, embedded in the inner mitochondrial membrane, facilitates the movement of the newly formed acylcarnitine into the mitochondrial matrix in exchange for a molecule of free carnitine.[11][12]

  • Carnitine Palmitoyltransferase 2 (CPT2): Situated on the matrix side of the inner mitochondrial membrane, CPT2 reverses the CPT1 reaction. It transfers the fatty acyl group from the imported acylcarnitine back to mitochondrial CoA, regenerating the long-chain acyl-CoA for β-oxidation and releasing free carnitine to be shuttled back to the intermembrane space by CACT.[2][13]

Deficiencies in any of these three proteins block the entry of LCFAs into the mitochondria, leading to impaired energy production and the accumulation of toxic metabolites.[14][15]

CarnitineShuttle cluster_cytosol Cytosol cluster_mito Mitochondrion cluster_ims Intermembrane Space cluster_matrix Mitochondrial Matrix LCFA Long-Chain Fatty Acyl-CoA CPT1 CPT1 LCFA->CPT1 + Carnitine Carnitine_cyto Carnitine LCAC_ims Long-Chain Acylcarnitine CACT CACT LCAC_ims->CACT Carnitine_ims Carnitine LCFA_matrix Long-Chain Acyl-CoA BetaOx β-Oxidation LCFA_matrix->BetaOx Carnitine_matrix Carnitine Carnitine_matrix->CACT Antiport OMM Outer Mitochondrial Membrane IMM Inner Mitochondrial Membrane CPT1->LCAC_ims CoA CACT->Carnitine_ims CPT2 CPT2 CACT->CPT2 Long-Chain Acylcarnitine CPT2->LCFA_matrix CPT2->Carnitine_matrix Carnitine

Figure 1: The Carnitine Shuttle Pathway.

The β-Oxidation Spiral: Formation of 3-Hydroxy Intermediates

Once inside the matrix, long-chain acyl-CoAs undergo β-oxidation, a four-step spiral process. Each turn involves:

  • Acyl-CoA Dehydrogenase: Introduction of a double bond. Very-long-chain acyl-CoA dehydrogenase (VLCAD) is a key enzyme for long-chain substrates.[16]

  • Enoyl-CoA Hydratase: Addition of water across the double bond.

  • 3-Hydroxyacyl-CoA Dehydrogenase: Oxidation of the hydroxyl group. For long-chain substrates, this activity is carried out by long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD), which is part of the mitochondrial trifunctional protein (MTP).[1][4]

  • Ketoacyl-CoA Thiolase: Cleavage of the chain to release acetyl-CoA and a shortened acyl-CoA.

This cycle repeats until the fatty acid is completely converted to acetyl-CoA units.[2] The third step is of particular importance as it generates the 3-hydroxyacyl-CoA intermediate.

BetaOxidation AcylCoA_n Acyl-CoA (Cn) ACAD Acyl-CoA Dehydrogenase (e.g., VLCAD) AcylCoA_n->ACAD EnoylCoA trans-Δ2-Enoyl-CoA ECH Enoyl-CoA Hydratase EnoylCoA->ECH HydroxyacylCoA L-3-Hydroxyacyl-CoA LCHAD 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) HydroxyacylCoA->LCHAD KetoacylCoA 3-Ketoacyl-CoA KT Ketoacyl-CoA Thiolase KetoacylCoA->KT AcylCoA_n2 Acyl-CoA (Cn-2) AcylCoA_n2->ACAD Next Cycle AcetylCoA Acetyl-CoA ACAD->EnoylCoA FADH2 FADH2 ACAD->FADH2 ECH->HydroxyacylCoA LCHAD->KetoacylCoA NADH NADH + H+ LCHAD->NADH KT->AcylCoA_n2 KT->AcetylCoA FAD FAD FAD->ACAD H2O H₂O H2O->ECH NAD NAD+ NAD->LCHAD CoA CoA-SH CoA->KT

Figure 2: The Mitochondrial β-Oxidation Spiral.

A Deep Dive into 3-Hydroxyoleylcarnitine (C18:1-OH)

Formation and Pathophysiological Significance

3-Hydroxyoleylcarnitine is the carnitine ester of 3-hydroxyoleic acid. Oleic acid (C18:1) is a common long-chain monounsaturated fatty acid. When oleoyl-CoA enters the β-oxidation spiral, it is converted to L-3-hydroxyoleoyl-CoA at the third step.[4]

Under normal physiological conditions, L-3-hydroxyoleoyl-CoA is rapidly oxidized to 3-ketooleoyl-CoA by the LCHAD enzyme. However, in individuals with a deficiency in LCHAD or the MTP complex, this step is blocked.[1] The resulting accumulation of L-3-hydroxyoleoyl-CoA in the mitochondrial matrix creates a metabolic bottleneck. To alleviate the sequestration of the vital mitochondrial CoA pool, the accumulating 3-hydroxyacyl-CoAs are esterified to carnitine by carnitine acyltransferases (likely CPT2 acting in reverse or other matrix carnitine acetyltransferases).[16] The resulting 3-hydroxyoleylcarnitine is then exported from the mitochondria and can be detected at high levels in the blood and other tissues.

Therefore, 3-hydroxyoleylcarnitine is not a typical intermediate of fatty acid transport but rather a spillover product that serves as a highly specific biomarker for defects in the latter stages of long-chain fatty acid oxidation. [4] Its presence indicates a failure to process L-3-hydroxyacyl-CoA intermediates within the mitochondrion.

Clinical Relevance

Elevated levels of 3-hydroxyoleylcarnitine and other long-chain 3-hydroxyacylcarnitines are hallmark diagnostic indicators for:

  • Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Deficiency: An autosomal recessive disorder caused by mutations in the HADHA gene, which encodes the alpha-subunit of the MTP that contains the LCHAD activity.[1]

  • Mitochondrial Trifunctional Protein (MTP) Deficiency: A more severe disorder resulting from mutations in either the HADHA or HADHB gene, affecting all three enzymatic activities of the MTP complex.

Patients with these disorders often present with hypoketotic hypoglycemia, cardiomyopathy, skeletal myopathy, liver dysfunction, and retinopathy.[1] The accumulation of 3-hydroxyacylcarnitines is thought to contribute to this pathology through mechanisms of lipotoxicity, including disruption of mitochondrial membranes and inhibition of other key cellular enzymes.[16]

Methodologies for the Scientist

Investigating the role of 3-hydroxyoleylcarnitine requires robust and precise analytical methods. The gold standard for acylcarnitine profiling is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[17][18]

Protocol: Quantification of 3-Hydroxyoleylcarnitine in Plasma by LC-MS/MS

This protocol provides a framework for the sensitive and specific quantification of 3-hydroxyoleylcarnitine.

Causality and Self-Validation: This method achieves trustworthiness through the use of a stable isotope-labeled internal standard (SIL-IS), such as 3-hydroxyoleylcarnitine-d3.[19] The SIL-IS is chemically identical to the analyte but mass-shifted, allowing it to co-elute and experience identical extraction efficiency and ionization effects. By calculating the ratio of the analyte to the SIL-IS, precise and accurate quantification is achieved, correcting for any sample loss or matrix effects during preparation and analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.

    • Add 200 µL of ice-cold methanol containing the known concentration of the internal standard (e.g., 3-hydroxyoleylcarnitine-d3). The methanol serves to precipitate plasma proteins, releasing the acylcarnitines into the supernatant.

    • Vortex for 30 seconds to ensure thorough mixing and protein precipitation.

    • Incubate at -20°C for 20 minutes to enhance protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube, avoiding the protein pellet.

    • Dry the supernatant under a gentle stream of nitrogen gas at 30-40°C.

  • Derivatization (Optional but Recommended):

    • Rationale: Acylcarnitines are zwitterionic and can have poor retention on reverse-phase columns. Butylation of the carboxyl group creates a more hydrophobic butyl ester, improving chromatographic retention and often enhancing ionization efficiency.

    • Reconstitute the dried extract in 100 µL of 3N butanolic-HCl.

    • Incubate at 65°C for 20 minutes.

    • Dry the sample again under nitrogen gas.

    • Reconstitute the final sample in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography (LC):

      • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A typical gradient would start at a low percentage of B, ramping up to a high percentage to elute more hydrophobic compounds, ensuring separation from isomers.[20]

      • Flow Rate: 0.3-0.4 mL/min.

      • Injection Volume: 5-10 µL.

    • Tandem Mass Spectrometry (MS/MS):

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Analysis Mode: Multiple Reaction Monitoring (MRM).

      • MRM Transitions: Monitor the specific precursor-to-product ion transitions. Acylcarnitines characteristically produce a product ion at m/z 85, corresponding to the carnitine backbone fragment [C4H9N+CH2].[17]

        • 3-Hydroxyoleylcarnitine (butylated): Precursor ion (M+H)+ -> Product ion (m/z 85).

        • 3-Hydroxyoleylcarnitine-d3 (butylated, IS): Mass-shifted Precursor ion (M+H)+ -> Product ion (m/z 85).

  • Data Analysis:

    • Integrate the peak areas for the analyte and the internal standard.

    • Calculate the peak area ratio (Analyte/IS).

    • Generate a calibration curve using standards of known concentrations and plot the peak area ratio against concentration.

    • Determine the concentration of 3-hydroxyoleylcarnitine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Sources

Structural and Analytical Profiling of 3-Hydroxyoleoylcarnitine (Mixture of Diastereomers): A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

As an application scientist bridging the gap between synthetic chemistry and clinical metabolomics, I frequently encounter the analytical challenges posed by long-chain hydroxylated acylcarnitines. Among these, 3-hydroxyoleoylcarnitine (C18:1-OH) stands out as a critical, yet structurally complex, intermediate.

This whitepaper provides an in-depth technical analysis of 3-hydroxyoleoylcarnitine, focusing on the implications of its diastereomeric nature, its physicochemical properties, its role as a metabolic biomarker, and the field-proven methodologies required for its accurate quantification.

Chemical Architecture and Stereochemical Dynamics

3-Hydroxyoleoylcarnitine is an amphipathic molecule consisting of a hydrophilic, zwitterionic carnitine headgroup esterified to a hydrophobic, monounsaturated 18-carbon fatty acyl tail with a hydroxyl group at the C3 position[1].

Commercially available analytical standards (e.g., CAS 851132-91-7) are frequently supplied as a mixture of diastereomers [2]. Understanding the causality behind this is crucial for chromatographic method development:

  • The Carnitine Stereocenter: The physiological form of carnitine possesses a strict (R)-configuration at its C2 position.

  • The Acyl Chain Stereocenter: The hydration of 2-enoyl-CoA during biological beta-oxidation yields a specific (S)-3-hydroxyacyl-CoA. However, during in vitro chemical synthesis, the introduction of the hydroxyl group at the C3 position of oleic acid typically yields a racemic mixture (R/S).

  • Diastereomeric Formation: When racemic 3-hydroxyoleic acid is esterified with enantiopure (R)-carnitine, the resulting product is a mixture of (2R, 3'R) and (2R, 3'S) diastereomers.

Analytical Consequence: Unlike enantiomers, diastereomers possess distinct physicochemical properties. In high-resolution reversed-phase liquid chromatography (RPLC), these diastereomers can partially resolve, presenting as a split peak or a broadened shoulder. If a chromatographer is unaware of this, they may incorrectly integrate only half of the standard's peak area, leading to severe overestimation of the endogenous biomarker in patient samples.

Physicochemical & Mass Spectrometric Properties

To design a robust extraction and detection method, we must first define the quantitative parameters of the molecule. The amphipathic nature of C18:1-OH dictates its solubility and ionization behavior[1][3].

Table 1: Quantitative Properties of 3-Hydroxyoleoylcarnitine
PropertyValueClinical / Analytical Implication
Molecular Formula C₂₅H₄₇NO₅[2]High carbon count requires high organic mobile phase for elution.
Molecular Weight 441.64 g/mol [2]Standard calibrator mass calculations.
Monoisotopic Mass 441.3454 Da[1]High-resolution MS target mass.
LogP (XLogP3) ~6.5[1]Highly lipophilic; prone to non-specific binding in plasticware.
ESI+ Precursor Ion m/z 442.4 [M+H]⁺Readily protonates due to the quaternary amine.
Primary MS/MS Product m/z 85.1Characteristic cleavage of the carnitine backbone.

Metabolic Causality: The Role of C18:1-OH in Beta-Oxidation

In clinical metabolomics, 3-hydroxyoleoylcarnitine is not just a chemical entity; it is a direct readout of mitochondrial enzymatic failure. It serves as a primary diagnostic marker for Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency and Mitochondrial trifunctional protein (MTP) deficiency [4][5].

During the beta-oxidation of long-chain fatty acids, the LCHAD enzyme is responsible for oxidizing 3-hydroxyacyl-CoAs into 3-ketoacyl-CoAs. When a genetic mutation impairs LCHAD function, 3-hydroxyoleoyl-CoA accumulates within the mitochondrial matrix[5]. To prevent CoA depletion and mitochondrial toxicity, the cell utilizes Carnitine Palmitoyltransferase II (CPT2) to transesterify the accumulating acyl group onto carnitine, exporting it into the bloodstream as 3-hydroxyoleoylcarnitine[6].

Pathway OleylCoA Oleyl-CoA (C18:1) EnoylCoA 2-Enoyl-CoA OleylCoA->EnoylCoA Acyl-CoA Dehydrogenase HydroxyCoA 3-Hydroxyoleyl-CoA EnoylCoA->HydroxyCoA Enoyl-CoA Hydratase KetoCoA 3-Ketoacyl-CoA HydroxyCoA->KetoCoA LCHAD Enzyme (Blocked in Disease) Biomarker 3-Hydroxyoleylcarnitine (C18:1-OH) HydroxyCoA->Biomarker Carnitine Palmitoyltransferase (Accumulation & Export)

Mitochondrial Beta-Oxidation Blockade Leading to 3-Hydroxyoleoylcarnitine Accumulation.

Analytical Methodology: LC-MS/MS Profiling Protocol

To accurately quantify 3-hydroxyoleoylcarnitine from Dried Blood Spots (DBS) or plasma, the protocol must be a self-validating system. The following methodology details the steps and the physicochemical causality behind each choice.

Step-by-Step Workflow

1. Sample Preparation & Extraction

  • Action: Punch a 3.2 mm disc from a DBS card into a 96-well plate. Add 100 µL of extraction solvent (80:20 Methanol:Water) containing a deuterated internal standard (e.g., d₃-C16-OH carnitine).

  • Causality: We utilize an 80% methanol mixture rather than pure organic solvent. Why? Pure methanol can co-precipitate target highly lipophilic acylcarnitines along with proteins. The 20% aqueous component ensures the zwitterionic carnitine headgroup remains fully solvated while the methanol effectively denatures matrix proteins[3].

  • Self-Validation: The inclusion of the deuterated internal standard prior to extraction guarantees quality control. If the extraction efficiency drops, the internal standard area will proportionally decrease, flagging the sample for re-extraction before a false negative is reported.

2. Chromatographic Separation (UPLC)

  • Action: Inject 5 µL onto a C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% Acetonitrile (with 0.1% Formic Acid) to 98% Acetonitrile over 5 minutes.

  • Causality: The C18 stationary phase is necessary to retain the hydrophobic 18-carbon tail. A steep gradient is employed specifically to co-elute the synthetic diastereomers into a single, sharp peak, ensuring accurate integration against the endogenous biological (single stereoisomer) peak. Formic acid provides the protons necessary for robust positive-mode ionization.

3. Tandem Mass Spectrometry (MS/MS)

  • Action: Operate the triple quadrupole in Electrospray Ionization Positive (ESI+) mode. Monitor the Multiple Reaction Monitoring (MRM) transition m/z 442.4 → 85.1.

  • Causality: The precursor m/z 442.4 selects the intact [M+H]⁺ ion. Collision-induced dissociation (CID) selectively fragments the ester bond, yielding the m/z 85.1 product ion, which corresponds to the dehydrated carnitine backbone. This transition is highly specific to acylcarnitines, filtering out isobaric lipid interference[3].

Workflow DBS DBS Punch (3.2 mm) Extraction Methanol Extraction + d3-Standard DBS->Extraction Release LC UPLC Separation (C18 Column) Extraction->LC Supernatant MS ESI-MS/MS (MRM 442.4 -> 85.1) LC->MS Eluent Data Peak Integration & Quantification MS->Data Ion Counts

Self-Validating LC-MS/MS Analytical Workflow for Acylcarnitine Profiling.

References

  • PubChem, National Institutes of Health (NIH). "3-Hydroxyoleylcarnitine(Mixture of Diastereomers) | C25H47NO5 - PubChem"[1]. Available at:[Link]

  • LOINC, National Institutes of Health (NIH). "3-Hydroxyoleoylcarnitine (C18:1-OH) - Newborn Screening Codes"[4]. Available at:[Link]

  • Frontiers in Genetics. "Newborn Screening for Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase and Mitochondrial Trifunctional Protein Deficiencies Using Acylcarnitines Measurement in Dried Blood Spots—A Systematic Review of Test Accuracy"[5]. Available at:[Link]

  • Institute of Physiology, Czech Academy of Sciences. "Metabolic Pathways of Acylcarnitine Synthesis"[3]. Available at:[Link]

  • D-NB.info (Parkinson's Study). "Comprehensive blood metabolomics profiling of Parkinson's disease reveals coordinated alterations in xanthine metabolism"[6]. Available at:[Link]

Sources

Mechanism of 3-Hydroxyoleylcarnitine Accumulation in LCHAD Deficiency: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency is a rare, autosomal recessive disorder of mitochondrial fatty acid β-oxidation caused by biallelic pathogenic variants in the HADHA gene[1]. The disease is characterized by the inability to metabolize long-chain fatty acids, leading to severe bioenergetic failure, hypoketotic hypoglycemia, cardiomyopathy, and hepatopathy[2].

A biochemical hallmark of LCHAD deficiency is the systemic accumulation of long-chain 3-hydroxyacylcarnitines, most notably 3-hydroxyoleylcarnitine (C18:1-OH)[3]. For drug development professionals and clinical researchers, understanding the exact molecular mechanism behind C18:1-OH accumulation is critical. It is not merely a byproduct of a stalled pathway; it is the result of an active, compensatory transesterification mechanism designed to rescue mitochondrial Coenzyme A (CoA) pools. This whitepaper details the molecular pathogenesis, the biochemical mechanisms of accumulation, and the self-validating diagnostic workflows used to quantify this critical biomarker.

Molecular Pathogenesis of LCHAD Deficiency

The mitochondrial trifunctional protein (MTP) is a hetero-octameric complex embedded in the inner mitochondrial membrane. Its alpha subunit, encoded by the HADHA gene, harbors two distinct enzymatic activities: long-chain enoyl-CoA hydratase and long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD)[1].

During the β-oxidation of long-chain fatty acids (typically C16 to C20), LCHAD catalyzes the third step: the NAD⁺-dependent oxidation of 3-hydroxyacyl-CoA to 3-ketoacyl-CoA. In isolated LCHAD deficiency, a missense mutation (most commonly c.1528G>C, p.Glu510Gln) abolishes this dehydrogenase activity while preserving the hydratase function. Consequently, the β-oxidation spiral halts precisely at the 3-hydroxy intermediate stage, causing a massive intramitochondrial buildup of long-chain 3-hydroxyacyl-CoAs.

The Biochemical Mechanism of C18:1-OH Accumulation

Oleic acid (C18:1) is one of the most abundant monounsaturated fatty acids in the human diet and endogenous lipid stores[4]. When oleic acid is mobilized for energy, it is activated to oleyl-CoA and enters the mitochondria.

The Threat of CoA Trapping

When β-oxidation is blocked at the LCHAD step, 3-hydroxyoleyl-CoA accumulates. Because the mitochondrial pool of free Coenzyme A (CoA-SH) is strictly limited, the accumulation of 3-hydroxyoleyl-CoA threatens to sequester the entire CoA pool. This "CoA trapping" would catastrophically halt all other CoA-dependent mitochondrial processes, including the TCA cycle and amino acid metabolism.

The Carnitine Rescue Mechanism

To prevent CoA depletion, the mitochondria utilize a compensatory detoxification mechanism. Carnitine Palmitoyltransferase II (CPT II) and other inner-membrane acyltransferases operate in reverse or via baseline equilibrium to catalyze a transesterification reaction. The 3-hydroxyoleyl moiety is transferred from CoA to L-carnitine, liberating free CoA-SH back into the mitochondrial matrix.

The resulting product, 3-hydroxyoleylcarnitine (C18:1-OH) , is no longer trapped in the mitochondria. It is exported into the cytosol by the carnitine-acylcarnitine translocase (CACT) and subsequently diffuses into the bloodstream, serving as the primary circulating biomarker for the disease[4].

MetabolicPathway OleicAcid Dietary Oleic Acid (C18:1) OleylCoA Oleyl-CoA (Mitochondrial Matrix) OleicAcid->OleylCoA Acyl-CoA Synthetase EnoylCoA Long-chain Enoyl-CoA OleylCoA->EnoylCoA VLCAD HydroxyCoA 3-Hydroxyoleyl-CoA (Toxic Accumulation) EnoylCoA->HydroxyCoA Enoyl-CoA Hydratase KetoCoA 3-Ketoacyl-CoA HydroxyCoA->KetoCoA LCHAD Enzyme (BLOCKED) HydroxyCarnitine 3-Hydroxyoleylcarnitine (C18:1-OH) Exported to Plasma HydroxyCoA->HydroxyCarnitine CPT II Transesterification (CoA Rescue)

Biochemical mechanism of C18:1-OH accumulation due to LCHAD blockade.

Diagnostic Workflows: Self-Validating MS/MS Protocol

The quantification of C18:1-OH from Dried Blood Spots (DBS) via Flow Injection Analysis Tandem Mass Spectrometry (FIA-MS/MS) is the gold standard for diagnosing LCHAD deficiency[2].

To ensure scientific integrity, this protocol is designed as a self-validating system . By incorporating stable isotope-labeled internal standards directly into the extraction solvent, the assay inherently corrects for matrix effects (ion suppression) and extraction inefficiencies. If the internal standard recovery falls outside a predefined tolerance, the system flags the run as invalid, preventing false-negative diagnostic results.

Step-by-Step Methodology
  • Sample Punching : Punch a 3.2 mm disc from the patient's DBS card into a 96-well microplate. Causality: Standardizing the punch size ensures a consistent starting blood volume (approx. 3.1 µL).

  • Isotope-Spiked Extraction : Add 100 µL of methanol containing a precisely known concentration of deuterium-labeled internal standards (e.g., d3-C16-OH, d3-C8). Causality: Methanol precipitates blood proteins while solubilizing acylcarnitines. The early addition of the internal standard ensures it undergoes the exact same degradation and extraction conditions as the endogenous C18:1-OH.

  • Derivatization (Optional but Recommended) : Evaporate the extract under nitrogen, then add 50 µL of 3N HCl in n-butanol. Incubate at 65°C for 15 minutes, evaporate again, and reconstitute in mobile phase. Causality: Butylation increases the hydrophobicity of the acylcarnitines, significantly enhancing their ionization efficiency in the electrospray source and lowering the limit of detection (LOD).

  • FIA-MS/MS Analysis : Inject the sample directly into the mass spectrometer without prior chromatographic separation (Flow Injection Analysis). Utilize a precursor ion scan for m/z 85. Causality: All acylcarnitines fragment to yield a common product ion at m/z 85 (the carnitine backbone). Scanning for precursors of m/z 85 allows the simultaneous quantification of the entire acylcarnitine profile.

  • Data Processing : Calculate the concentration of C18:1-OH by comparing its peak area to the peak area of the nearest internal standard.

MSMSWorkflow DBS 1. DBS Sampling (Standardized Volume) Extraction 2. Methanol Extraction + Isotope Internal Standards DBS->Extraction Deriv 3. Butylation (Enhances Ionization) Extraction->Deriv MSMS 4. FIA-MS/MS (Precursor Ion Scan m/z 85) Deriv->MSMS Analysis 5. Data Processing (HADHA Ratio Calculation) MSMS->Analysis

Self-validating MS/MS workflow for quantifying long-chain hydroxyacylcarnitines.

Quantitative Biomarker Data & The HADHA Ratio

While isolated C18:1-OH elevation is highly indicative of LCHAD deficiency, relying on single metabolites can lead to false positives/negatives due to biological variance. To maximize diagnostic specificity, researchers utilize the HADHA Ratio [5].

Because the accumulation of 3-hydroxyacylcarnitines drains the free carnitine (C0) pool (secondary carnitine deficiency), the ratio of toxic intermediates to free carnitine provides a highly amplified diagnostic signal.

HADHA Ratio = (C16-OH + C18-OH + C18:1-OH) / C0

Table 1: Acylcarnitine Profile Shifts in LCHAD Deficiency
BiomarkerHealthy Control Range (µmol/L)LCHAD Deficient Range (µmol/L)Pathophysiological Implication
C16-OH < 0.050.20 – 1.50Accumulation of palmitate derivatives
C18-OH < 0.040.15 – 1.20Accumulation of stearate derivatives
C18:1-OH < 0.050.30 – 2.50Primary marker ; oleic acid derivative accumulation[1]
C0 (Free Carnitine) 20.0 – 50.05.0 – 15.0Depleted due to excessive acylcarnitine export
Table 2: HADHA Ratio Diagnostic Performance
MetricFormulaClinical UtilityDiagnostic Specificity
HADHA Ratio (C16-OH + C18-OH + C18:1-OH) / C0Differentiates LCHAD from VLCAD deficiency and normal variants[5].> 98%
C16-OH / C16 C16-OH / C16Highlights the specific block at the hydroxy-stage vs the enoyl-stage[2].High

Therapeutic and Drug Development Implications

The accumulation of C18:1-OH is not just a diagnostic marker; it is actively lipotoxic. High levels of long-chain hydroxyacylcarnitines are implicated in the pathogenesis of arrhythmias, pigmentary retinopathy, and peripheral neuropathy seen in LCHAD patients[4].

Current therapy relies heavily on dietary intervention: strict avoidance of fasting and restriction of long-chain fatty acids (LCFAs) to prevent the generation of 3-hydroxyoleyl-CoA[4]. Caloric deficits are bridged using Medium-Chain Triglycerides (MCTs), which bypass the LCHAD enzymatic block entirely[2].

Future Drug Development Targets:

  • Substrate Reduction Therapy (SRT): Small molecules that partially inhibit upstream enzymes (like VLCAD) to slow the production of 3-hydroxyacyl-CoAs, preventing toxic accumulation.

  • Anaplerotic Therapies: Development of odd-chain triglycerides (e.g., triheptanoin) to provide alternative energy sources and replenish TCA cycle intermediates depleted by CoA trapping.

  • Gene Therapy: Delivery of functional HADHA constructs via AAV vectors to restore LCHAD activity in cardiac and hepatic tissues.

By tracking C18:1-OH levels via the validated MS/MS workflows described above, drug developers can accurately measure the pharmacodynamic efficacy of these next-generation therapeutics in preclinical and clinical trials[3].

References

  • Long Chain L-3 hydroxyacyl-CoA Dehydrogenase Deficiency (LCHAD) - Revvity. revvity.com.
  • New Acylcarnitine Ratio as a Reliable Indicator of Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase Deficiency - PMC. nih.gov.
  • Plasma Metabolomics, Lipidomics, and Acylcarnitines Are Associated With Vision and Genotype but Not With Dietary Intake in Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase Deficiency (LCHADD) - PubMed. nih.gov.
  • Optimal dietary therapy of long-chain 3-hydroxyacyl-CoA dehydrogenase deficiency - PMC. nih.gov.
  • Long-Chain Hydroxyacyl-CoA Dehydrogenase Deficiency / Trifunctional Protein Deficiency - GeneReviews® - NCBI Bookshelf - NIH. nih.gov.

Sources

Identification of 3-Hydroxyoleylcarnitine Diastereomers in Human Plasma: Analytical Strategies and Clinical Implications

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate identification and quantification of long-chain acylcarnitines in human plasma are foundational to the diagnosis and management of mitochondrial fatty acid β-oxidation disorders. Among these, 3-hydroxyoleylcarnitine (C18:1-OH) serves as a critical diagnostic biomarker for long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) and mitochondrial trifunctional protein (TFP) deficiencies[1][2].

Standard high-throughput newborn screening relies on Flow Injection Analysis-Tandem Mass Spectrometry (FIA-MS/MS), which measures total isobaric mass but cannot resolve stereochemistry. Because chemically synthesized reference standards are often mixtures of diastereomers, and biological systems are strictly stereospecific, advanced Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with MS/MS is required to separate these diastereomers[3]. This whitepaper details the mechanistic causality, analytical challenges, and a self-validating LC-MS/MS protocol for the robust identification of C18:1-OH diastereomers in human plasma.

Biological Causality and Stereospecificity

To understand the analytical requirements, one must first understand the biochemical origin of the target molecule. During mitochondrial β-oxidation, the hydration of 2,3-enoyl-CoA yields L-3-hydroxyacyl-CoA. The LCHAD enzyme is highly stereospecific, acting exclusively on the L-enantiomer—which corresponds to the (S)-configuration in Cahn-Ingold-Prelog nomenclature[4].

When LCHAD is deficient, (S)-3-hydroxyoleyl-CoA accumulates in the mitochondria. To prevent CoA depletion and mitochondrial toxicity, the acyl group is transesterified to L-carnitine via Carnitine Palmitoyltransferase II (CPT2), forming (S)-3-hydroxyoleylcarnitine, which is subsequently exported into the plasma[2].

Because the natural carnitine backbone is strictly L-carnitine (the (R)-enantiomer), the resulting endogenous biomarker is specifically (R)-carnitine-(S)-3-hydroxyoleyl . Conversely, synthetic standards used for calibration are typically racemic at the acyl chain's hydroxyl group, resulting in a mixture of diastereomers[5].

Pathway A Oleyl-CoA (C18:1) B 2,3-Enoyl-CoA A->B VLCAD C (S)-3-Hydroxyoleyl-CoA B->C Enoyl-CoA Hydratase D 3-Ketooleyl-CoA C->D LCHAD (Deficient in Disease) F (S)-3-Hydroxyoleylcarnitine (Accumulating Biomarker) C->F CPT2 E L-Carnitine E->F Conjugation

Fig 1. Fatty acid β-oxidation pathway showing LCHAD block and C18:1-OH biomarker accumulation.

Analytical Challenges: Beyond Flow Injection Analysis

While enantiomers (mirror images) require specialized chiral stationary phases for separation, diastereomers possess distinct physicochemical properties—such as differing dipole moments and intramolecular hydrogen bonding capacities. Consequently, diastereomers of acylcarnitines can be chromatographically resolved using high-efficiency achiral reversed-phase columns (e.g., C18 or PFP) provided the gradient is sufficiently optimized[3][5].

Direct FIA-MS/MS is highly susceptible to isobaric interference and ion suppression from the plasma matrix. By implementing a UHPLC separation step prior to MS/MS, we not only eliminate matrix effects but also separate the endogenous (S)-diastereomer from the (R)-diastereomer present in synthetic calibrators, ensuring absolute quantitative accuracy.

Experimental Methodology: A Self-Validating Protocol

The following protocol outlines the extraction, derivatization, and LC-MS/MS detection of C18:1-OH.

Rationale for Experimental Choices
  • Protein Precipitation Solvent: Methanol is selected over acetonitrile. Acetonitrile can cause the co-precipitation of highly lipophilic long-chain acylcarnitines with plasma proteins, whereas methanol disrupts protein-metabolite binding while keeping long-chain acylcarnitines in solution.

  • Evaporation Atmosphere: Nitrogen gas ( N2​ ) is mandatory. The inert atmosphere prevents the auto-oxidation of the C9-C10 double bond in the oleyl moiety during the drying phase.

  • Derivatization (Butylation): Derivatization with butanol-HCl forms butyl esters. This neutralizes the carboxylic acid moiety on the carnitine backbone, significantly increasing hydrophobicity. This enhances retention on the C18 column and dramatically improves ionization efficiency in positive Electrospray Ionization (ESI+) mode[6][7].

Workflow N1 1. Plasma Aliquot (50 µL) N2 2. Protein Precipitation (MeOH + IS) N1->N2 N3 3. Centrifugation (14,000 x g, 10 min) N2->N3 N4 4. N2 Evaporation (Prevents Oxidation) N3->N4 N5 5. Butylation (3N Butanol-HCl, 65°C) N4->N5 N6 6. UHPLC Separation (C18 Column) N5->N6 N7 7. ESI-MS/MS Detection (MRM Mode) N6->N7

Fig 2. LC-MS/MS workflow for the extraction, derivatization, and detection of acylcarnitines.

Step-by-Step Execution
  • Aliquoting: Transfer 50 µL of human plasma into a 1.5 mL low-bind microcentrifuge tube.

  • Extraction: Add 200 µL of ice-cold methanol containing the stable isotope-labeled internal standard ( d3​ -3-hydroxyoleylcarnitine) at a concentration of 0.5 µM. Vortex for 30 seconds.

  • Centrifugation: Spin at 14,000 × g for 10 minutes at 4°C to pellet precipitated proteins.

  • Drying: Transfer 150 µL of the supernatant to a clean glass vial and evaporate to complete dryness under a gentle stream of N2​ gas at 40°C.

  • Derivatization: Add 50 µL of 3N Butanol-HCl to the dried extract. Cap tightly and incubate at 65°C for 15 minutes.

  • Second Drying: Evaporate the butanol-HCl mixture to dryness under N2​ at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase A (Water with 0.1% Formic Acid). Vortex and transfer to an autosampler vial.

  • Injection: Inject 5 µL onto a C18 sub-2 µm UHPLC column maintained at 45°C.

Protocol Validation & Self-Correction Mechanisms (Trustworthiness)

To ensure the integrity of the data, the protocol must act as a self-validating system:

  • System Suitability Test (SST): Prior to analyzing patient samples, inject a synthetic mixture of (R)- and (S)-3-hydroxyoleylcarnitine diastereomers. The chromatographic resolution ( Rs​ ) between the two peaks must be ≥1.5 . If Rs​<1.5 , the column chemistry is degrading, or the gradient is too steep, invalidating the run.

  • Internal Standard Recovery Check: Monitor the peak area of the d3​ -internal standard across all injections. A variance of >15% from the mean indicates severe matrix ion suppression or a failure in the extraction step, triggering an automatic reinjection or re-extraction of that specific sample.

  • Blank Subtraction: Run a solvent blank immediately following the highest calibrator. Carryover must be <0.1% of the Lower Limit of Quantitation (LLOQ) to rule out false positives.

Data Presentation & Quantitative Profiling

The mass spectrometer must be operated in Multiple Reaction Monitoring (MRM) mode. The characteristic product ion for all acylcarnitines (both derivatized and underivatized) is m/z 85.1, which corresponds to the +CH2​−CH=CH−COOH fragment of the carnitine backbone[7].

Table 1: Mass Spectrometry Parameters for C18:1-OH Detection
AnalyteDerivatization StatePrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Collision Energy (eV)Typical Healthy Plasma Conc. (µM)
(S)-3-HydroxyoleylcarnitineNone (Native)442.485.125< 0.05
(R)-3-HydroxyoleylcarnitineNone (Native)442.485.125N/A (Synthetic Artifact)
(S)-3-HydroxyoleylcarnitineButylated498.485.130< 0.05
d3​ -3-HydroxyoleylcarnitineButylated (IS)501.485.130-

Note: In cases of LCHAD or TFP deficiency, the concentration of the (S)-diastereomer can elevate by 10- to 50-fold[8].

Table 2: Optimized UHPLC Gradient Elution Profile

Mobile Phase A: H2​O

  • 0.1% Formic Acid | Mobile Phase B: Acetonitrile + 0.1% Formic Acid
Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve Type
0.000.408020Initial
2.000.408020Isocratic (Focusing)
10.000.401090Linear Gradient
12.000.401090Isocratic (Wash)
12.100.408020Step (Re-equilibration)
15.000.408020End

Conclusion

The identification of 3-hydroxyoleylcarnitine diastereomers is not merely an analytical exercise but a clinical necessity for the definitive diagnosis of LCHAD and TFP deficiencies. By moving beyond simple flow injection analysis and implementing a rigorously validated, stereochemically-aware UHPLC-MS/MS workflow, laboratories can eliminate false positives caused by synthetic calibrator artifacts and isobaric matrix interferences. This approach ensures the highest level of diagnostic trustworthiness and provides a robust framework for future biomarker discovery in metabolic drug development.

References

  • Acylcarnitine Profile, Blood - Alberta Precision Laboratories. [Link]

  • Quantitative Profiling of Serum Carnitines Facilitates the Etiology Diagnosis and Prognosis Prediction in Heart Failure - NIH / PMC. [Link]

  • Carnitine analysis in food and biological samples: Chromatography and mass spectrometry insights - Arabian Journal of Chemistry. [Link]

  • Selective and accurate C5 acylcarnitine quantitation by UHPLC-MS/MS - ScienceDirect / Daneshyari. [Link]

  • Acylcarnitines: Nomenclature, Biomarkers, Therapeutic Potential, Drug Targets, and Clinical Trials - Pharmacological Reviews. [Link]

  • CLSI - NBS04A - NBS With LCMSMS - Scribd. [Link]

  • Information on EC 1.1.1.211 - long-chain-3-hydroxyacyl-CoA dehydrogenase - BRENDA Enzyme Database. [Link]

  • Abstracts to VIIIth International Conference on Inborn Errors of Metabolism - SlideHeaven. [Link]

Sources

Decoding Lipid Metabolism: A Technical Guide to the Pathway Mapping of 3-Hydroxyoleylcarnitine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As metabolic profiling advances, specific acylcarnitines have transitioned from obscure biochemical intermediates to critical diagnostic and prognostic biomarkers. Among these, 3-hydroxyoleylcarnitine (C18:1-OH) —a hydroxylated, long-chain derivative of oleylcarnitine—stands out as a highly sensitive indicator of mitochondrial fatty acid β-oxidation (FAO) efficiency.

As a Senior Application Scientist, I approach metabolic mapping not merely as an exercise in quantification, but as the decoding of a dynamic biochemical system. This whitepaper provides an in-depth mechanistic analysis of C18:1-OH metabolism, outlines its pathophysiological significance across multiple disease states, and details a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow designed to ensure absolute quantitative integrity.

Mechanistic Grounding: The Role of C18:1-OH in Mitochondrial β-Oxidation

The physiological role of carnitine is to transport long-chain fatty acids across the inner mitochondrial membrane into the matrix, where they undergo β-oxidation to generate ATP. Oleic acid (C18:1), a monounsaturated fatty acid, is a primary substrate in this pathway.

The generation of 3-hydroxyoleylcarnitine is inherently tied to the enzymatic activity of the Mitochondrial Trifunctional Protein (MTP) . Specifically, the long-chain L-3-hydroxyacyl-CoA dehydrogenase (LCHAD) domain, located on the α-subunit of the MTP, catalyzes the third step of long-chain FAO[1].

When LCHAD is deficient or metabolically blockaded, its substrate—3-hydroxyoleyl-CoA—accumulates rapidly within the mitochondrial matrix. To prevent the depletion of the limited intramitochondrial free Coenzyme A (CoA) pool, Carnitine Palmitoyltransferase II (CPT II) operates in reverse, esterifying the accumulating 3-hydroxyoleyl-CoA into 3-hydroxyoleylcarnitine[2]. This derivative is then exported into the bloodstream, serving as a direct systemic readout of mitochondrial bottlenecking.

Pathway Oleic Oleic Acid (C18:1) ACSL ACSL Oleic->ACSL OleylCoA Oleyl-CoA VLCAD VLCAD OleylCoA->VLCAD EnoylCoA 2-Enoyl-CoA LCEH LCEH (MTP α-subunit) EnoylCoA->LCEH HydroxyCoA 3-Hydroxyoleyl-CoA HydroxyCarnitine 3-Hydroxyoleylcarnitine (C18:1-OH) HydroxyCoA->HydroxyCarnitine CPT II (Esterification) Block LCHAD Blockade (Pathological) HydroxyCoA->Block Accumulation ACSL->OleylCoA VLCAD->EnoylCoA LCEH->HydroxyCoA

Figure 1: Metabolic pathway of 3-hydroxyoleylcarnitine synthesis during β-oxidation blockade.

Pathophysiological Significance & Biomarker Utility

Historically, C18:1-OH was primarily monitored in newborn screening via dried blood spots (DBS) to diagnose inborn errors of metabolism, such as LCHAD and complete MTP deficiencies[2]. However, recent high-resolution metabolomics have expanded its utility into complex, acquired metabolic disorders.

For instance, in heart failure (HF)—including both ischemic heart disease (IHD) and non-ischemic dilated cardiomyopathy (DCM)—myocardial substrate preference pathologically shifts, leading to an accumulation of serum C18:1-OH[3]. Similarly, in diabetic cardiomyopathy, maladaptive energy homeostasis drives the unanticipated accumulation of 3-hydroxy acylcarnitines, which can be dynamically remediated by insulin therapy[4]. Conversely, a significant down-regulation of C18:1-OH has been identified as a predictive metabolic signature preceding the onset of Necrotizing Enterocolitis (NEC) in premature infants[5].

Quantitative Data Summary
MatrixClinical StateC18:1-OH ConcentrationPathological Implication
SerumHealthy Control1.12 ± 0.85 nmol/LBaseline physiological lipid turnover
SerumHeart Failure (HF)2.64 ± 2.25 nmol/LMyocardial metabolic remodeling / mitochondrial stress
DBSLCHAD/MTP DeficiencyHighly ElevatedDiagnostic block in long-chain fatty acid β-oxidation
DBSNecrotizing EnterocolitisSignificantly DecreasedProgressive metabolic dysfunction prior to onset

Analytical Methodology: Self-Validating LC-MS/MS Workflow

To accurately map C18:1-OH, analytical rigor is paramount. A critical failure point in mapping long-chain acylcarnitines is matrix-induced ion suppression and variable extraction efficiency. To mitigate this, we engineer a self-validating workflow utilizing stable isotope dilution.

Workflow Sample Sample Prep (Plasma/DBS) Spike Internal Standard (C18:1-OH-d3) Sample->Spike Extract Protein Precipitation (MeOH/H2O) Spike->Extract Deriv Derivatization (Butanolic HCl) Extract->Deriv LC UHPLC Separation (C18 Column) Deriv->LC MS ESI-MS/MS (MRM Mode) LC->MS Data Data Analysis & Quantification MS->Data

Figure 2: Self-validating LC-MS/MS workflow for acylcarnitine extraction and quantification.

Step-by-Step Protocol & Causal Logic

Step 1: Matrix Sampling & Isotope Spiking

  • Action: Punch a 3.2 mm dried blood spot (DBS) or aliquot 50 µL of plasma. Immediately spike the sample with 10 µL of 3-Hydroxyoleylcarnitine-d3 (1 µmol/L)[6].

  • Causality: The immediate introduction of the d3-isotope establishes a self-validating baseline. Because the deuterium-labeled standard shares identical extraction thermodynamics and ionization efficiencies with the endogenous C18:1-OH, any downstream physical loss or matrix-induced ion suppression is mathematically normalized in the final ratio.

Step 2: Biphasic Extraction

  • Action: Add 200 µL of LC-MS grade Methanol. Vortex vigorously for 2 minutes, then centrifuge at 14,000 x g for 10 minutes to pellet debris.

  • Causality: Methanol serves a dual purpose. It disrupts the hydration shell of plasma proteins, causing rapid precipitation, while simultaneously acting as an ideal solvent for the amphiphilic structure of long-chain acylcarnitines, ensuring maximum recovery from the biological matrix.

Step 3: Butylation Derivatization (Optional but Recommended)

  • Action: Evaporate the supernatant under a gentle stream of N2. Add 50 µL of 3N Butanolic HCl and incubate at 65°C for 15 minutes. Evaporate to dryness and reconstitute in the mobile phase[7].

  • Causality: Derivatizing the carboxylic acid group of the carnitine backbone into a butyl ester significantly increases the molecule's overall hydrophobicity. This enhances retention on reversed-phase columns and dramatically boosts the ionization efficiency in positive-ion electrospray (ESI+), lowering the limit of detection (LOD) for low-abundance hydroxy species.

Step 4: UHPLC Separation

  • Action: Inject 5 µL onto a C18 reversed-phase column. Elute using a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Causality: A C18 stationary phase is selected over HILIC because the 18-carbon oleyl tail dictates the molecule's retention behavior. The hydrophobic interaction ensures baseline resolution from isobaric interferences, preventing false-positive quantification.

Step 5: Tandem Mass Spectrometry (ESI-MS/MS)

  • Action: Operate in Multiple Reaction Monitoring (MRM) mode. Monitor the specific precursor-to-product ion transition (e.g., m/z 484.4 → 85.1 for butylated C18:1-OH).

  • Causality: The m/z 85.1 product ion corresponds to the characteristic fragmentation of the carnitine backbone. Monitoring this specific transition filters out background lipid noise, providing absolute structural confirmation and quantitative precision.

Conclusion

The metabolic mapping of 3-hydroxyoleylcarnitine derivatives provides a direct window into the functional state of mitochondrial β-oxidation. By employing a self-validating LC-MS/MS workflow grounded in stable isotope dilution and targeted derivatization, researchers can confidently leverage C18:1-OH not just as a marker for rare genetic deficiencies, but as a dynamic gauge of metabolic stress in prevalent conditions like heart failure and diabetic cardiomyopathy.

References

  • Revvity. "Long Chain L-3 hydroxyacyl-CoA Dehydrogenase Deficiency (LCHAD)". revvity.com. 2

  • MDPI. "New Acylcarnitine Ratio as a Reliable Indicator of Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase Deficiency". mdpi.com. 1

  • ACS Publications. "Accumulation of Long-Chain Acylcarnitine and 3-Hydroxy Acylcarnitine Molecular Species in Diabetic Myocardium". acs.org. 4

  • PMC. "Quantitative Profiling of Serum Carnitines Facilitates the Etiology Diagnosis and Prognosis Prediction in Heart Failure". nih.gov. 3

  • MDPI. "Progressive Metabolic Dysfunction and Nutritional Variability Precedes Necrotizing Enterocolitis". mdpi.com. 5

  • USBio. "3-Hydroxyoleylcarnitine-d3 - Data Sheet". usbio.net. 6

  • Alberta Precision Laboratories. "Acylcarnitine Profile, Blood". albertahealthservices.ca. 7

Sources

Methodological & Application

Advanced LC-MS/MS Resolution and Quantification of 3-Hydroxyoleylcarnitine Diastereomers in Biological Matrices

Author: BenchChem Technical Support Team. Date: April 2026

Biological Rationale & The Stereochemical Challenge

Long-chain acylcarnitines are critical intermediates in mitochondrial fatty acid β-oxidation. Specifically, 3-hydroxyoleylcarnitine (C18:1-OH) serves as a primary clinical and research biomarker for long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) and mitochondrial trifunctional protein (TFP) deficiencies, as well as a broader indicator of metabolic syndrome and progressive metabolic dysfunction[1](,.

The analytical challenge lies in its stereochemistry. 3-Hydroxyoleylcarnitine possesses two chiral centers: one at the C3 position of the carnitine backbone and another at the C3 position of the acyl chain. While endogenous biological systems exclusively produce specific stereoisomers (typically the L-carnitine, L-3-hydroxy configuration), synthetic analytical standards are frequently manufactured from racemic precursors, yielding a mixture of diastereomers[2](). Because diastereomers can exhibit different ionization efficiencies and matrix suppression profiles, failing to chromatographically resolve the physiological epimer from the synthetic mixture leads to profound quantification errors.

Pathway OleylCoA Oleyl-CoA (C18:1) EnoylCoA 2,3-Enoyl-CoA OleylCoA->EnoylCoA VLCAD HydroxyCoA 3-Hydroxyoleyl-CoA EnoylCoA->HydroxyCoA Enoyl-CoA Hydratase KetoCoA 3-Ketoacyl-CoA HydroxyCoA->KetoCoA LCHAD Block AcylCarnitine 3-Hydroxyoleylcarnitine (C18:1-OH) HydroxyCoA->AcylCarnitine CPT2 / Translocase

Caption: Metabolic pathway illustrating the accumulation of 3-hydroxyoleylcarnitine due to LCHAD blockade.

Methodological Causality: The "Why" Behind the Protocol

To establish a highly trustworthy and reproducible assay, every experimental parameter must be strictly justified by the physicochemical properties of the analyte.

Why Underivatized Extraction?

Historically, acylcarnitines were derivatized to butyl esters using butanolic HCl at 60°C to enhance MS sensitivity. However, 3-hydroxyacylcarnitines are highly susceptible to dehydration under acidic and heated conditions, artificially converting them into 2,3-enoylcarnitines (e.g., C18:2). To preserve the structural integrity of 3-hydroxyoleylcarnitine, this protocol utilizes a cold, underivatized protein precipitation method[3](.

Why a PFP Column for Diastereomer Resolution?

Enantiomers require chiral stationary phases, but diastereomers possess different spatial geometries, resulting in distinct dipole moments and steric profiles. A Pentafluorophenyl (PFP) UHPLC column provides alternative shape selectivity via fluorine-mediated dipole-dipole and π-π interactions. This allows for the baseline resolution of 3-hydroxyoleylcarnitine diastereomers using standard reversed-phase mobile phases, a feat often impossible on standard high-density C18 columns[2](.

Mitigating In-Source Fragmentation

Even without derivatization, the 3-hydroxy group can undergo in-source water loss (-18 Da) during Electrospray Ionization (ESI). To prevent the mass spectrometer from misidentifying the analyte, the Declustering Potential (DP) and source temperatures must be strictly optimized. Furthermore, chromatographic separation ensures that any in-source generated C18:2 does not co-elute with endogenous C18:2.

Experimental Protocol

Materials and Reagents
  • Standards: 3-Hydroxyoleylcarnitine (diastereomeric mixture) and stable-isotope labeled internal standard (SIL-IS) d3​ -3-hydroxyoleylcarnitine.

  • Solvents: LC-MS grade Methanol, Acetonitrile, and Water.

  • Additives: LC-MS grade Formic Acid and Ammonium Formate.

  • Extraction Solvent: 80:20 Methanol:Water (v/v) pre-chilled to -20°C[4]().

Self-Validating Sample Extraction Workflow

This extraction protocol is designed as a self-validating system. The SIL-IS is added prior to any extraction steps. By monitoring the absolute peak area of the SIL-IS across all samples, analysts can instantly flag extraction failures or severe matrix suppression.

  • Sample Aliquot: Transfer 50 µL of plasma or 10 mg of homogenized tissue into a pre-chilled 1.5 mL microcentrifuge tube.

  • IS Spiking: Add 10 µL of d3​ -3-hydroxyoleylcarnitine working solution (e.g., 500 nmol/L) directly to the sample. Vortex briefly.

  • Protein Precipitation: Add 400 µL of the pre-chilled 80:20 Methanol:Water extraction solvent.

  • Homogenization: Vortex vigorously for 5 minutes at 4°C to ensure complete protein crash and analyte partitioning[4]().

  • Centrifugation: Centrifuge at 20,000 × g for 10 minutes at 4°C to pellet proteins.

  • Drying: Transfer 350 µL of the supernatant to a clean glass autosampler vial and evaporate to dryness under a gentle stream of nitrogen at room temperature (Do not exceed 30°C).

  • Reconstitution: Reconstitute the dried extract in 100 µL of Initial Mobile Phase (90% A / 10% B). Vortex for 2 minutes and transfer to an autosampler with the tray chilled to 4°C.

Workflow N1 Biological Sample (Plasma/Tissue) N2 Spike Internal Standard (d3-C18:1-OH) N1->N2 N3 Protein Precipitation (80:20 MeOH:H2O, -20°C) N2->N3 N4 Centrifugation (20,000 x g, 4°C, 10 min) N3->N4 N5 Supernatant Collection & Vacuum Drying N4->N5 N6 Reconstitution (Initial Mobile Phase) N5->N6 N7 UHPLC Separation (Diastereomer Resolution) N6->N7 N8 ESI-MS/MS Detection (MRM Mode) N7->N8 N9 Data Analysis & Quantification N8->N9

Caption: Step-by-step sample preparation and LC-MS/MS workflow for acylcarnitine quantification.

UHPLC Chromatographic Conditions
  • Column: Phenomenex Kinetex PFP (100 × 2.1 mm, 1.7 µm) or equivalent.

  • Column Temperature: 40°C.

  • Mobile Phase A: Water containing 0.1% Formic Acid and 5 mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile containing 0.1% Formic Acid[3]().

  • Injection Volume: 5 µL.

Table 1: UHPLC Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BRationale
0.00.409010Equilibration
2.00.409010Wash polar interferences
10.00.401090Shallow ramp to resolve diastereomers
12.00.40595Column flush
14.00.40595Column flush
14.10.409010Re-equilibration
17.00.409010End of run
MS/MS Parameters (Positive ESI)

Detection is performed in Multiple Reaction Monitoring (MRM) mode. The primary fragment for underivatized acylcarnitines is m/z 85.1, corresponding to the characteristic +CH2​−CH=CH−COOH fragment from the carnitine backbone[5](. A secondary qualifier ion (neutral loss of trimethylamine, -59 Da) is monitored to ensure peak purity.

Table 2: MS/MS MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)DP (V)CE (eV)Purpose
3-Hydroxyoleylcarnitine442.485.15035Quantifier
3-Hydroxyoleylcarnitine442.4383.35022Qualifier
d3​ -3-Hydroxyoleylcarnitine445.485.15035Internal Standard

(Note: Declustering Potential (DP) is kept intentionally low at 50V to prevent in-source dehydration of the 3-hydroxy group).

Data Processing & System Validation

To maintain strict scientific integrity, the analytical run must be validated using the following criteria:

Table 3: Method Validation & Quality Control Metrics

ParameterAcceptance CriteriaCorrective Action if Failed
Diastereomer Resolution ( Rs​ ) Rs​≥1.5 between the two synthetic diastereomer peaks.Replace column or adjust gradient slope between 50-80% B.
Qualifier/Quantifier Ratio Sample ratio must be within ±20% of the average ratio from calibrators.Flag sample for co-eluting matrix interference.
IS Peak Area Tracking IS area in samples must be >50% and <150% of the mean IS area in calibrators.Dilute sample 1:5 and re-extract to mitigate matrix suppression.
Blank Carryover Peak area in blank following the highest calibrator must be <20% of the LLOQ.Add needle wash steps (e.g., 50:50 Methanol:Isopropanol).

When analyzing biological samples, quantify only the peak that aligns with the retention time of the physiological epimer (determined by running a known biological QC or matching the dominant peak in a wild-type matrix).

References

  • Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” . PMC (nih.gov).[Link]

  • Carnitine analysis in food and biological samples: Chromatography and mass spectrometry insights . Arabian Journal of Chemistry.[Link]

  • Strategy for Comprehensive Identification of Acylcarnitines Based on Liquid Chromatography–High-Resolution Mass Spectrometry . Analytical Chemistry (ACS Publications).[Link]

  • Acylcarnitines: Nomenclature, Biomarkers, Therapeutic Potential, Drug Targets, and Clinical Trials . Pharmacological Reviews.[Link]

  • Progressive Metabolic Dysfunction and Nutritional Variability Precedes Necrotizing Enterocolitis . PMC (nih.gov).[Link]

  • Acylcarnitine Profile, Blood . Alberta Precision Laboratories.[Link]

Sources

Tandem mass spectrometry screening for 3-hydroxyoleylcarnitine in dried blood spots

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Throughput Tandem Mass Spectrometry (MS/MS) Screening for 3-Hydroxyoleylcarnitine in Dried Blood Spots

Clinical and Mechanistic Background

3-Hydroxyoleylcarnitine (C18:1-OH) is a critical long-chain acylcarnitine biomarker. Its elevation in neonatal dried blood spots (DBS) is the primary diagnostic indicator for Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) deficiency and Mitochondrial Trifunctional Protein (TFP) deficiency.

These severe, autosomal recessive fatty acid oxidation disorders (FAODs) cause a metabolic block at the hydration step of long-chain fatty acids, preventing the conversion of 3-hydroxyacyl-CoA to 3-ketoacyl-CoA 1. To relieve mitochondrial CoA depletion, these accumulating toxic intermediates are transesterified to carnitine and exported into the bloodstream. Consequently, C18:1-OH and 3-hydroxypalmitoylcarnitine (C16-OH) become highly elevated, serving as primary diagnostic targets 2.

Pathway FA Long-Chain Fatty Acids (e.g., Oleic Acid) AcylCoA Long-Chain Acyl-CoA FA->AcylCoA CPT System EnoylCoA Long-Chain Enoyl-CoA AcylCoA->EnoylCoA VLCAD HydroxyCoA 3-Hydroxyoleyl-CoA (Accumulates) EnoylCoA->HydroxyCoA Crotonase KetoCoA 3-Ketoacyl-CoA HydroxyCoA->KetoCoA LCHAD/TFP Deficient C181OH 3-Hydroxyoleylcarnitine (C18:1-OH Biomarker) HydroxyCoA->C181OH Transesterification Energy Mitochondrial Energy (ATP) KetoCoA->Energy Thiolase

Metabolic pathway illustrating LCHAD deficiency leading to C18:1-OH accumulation.

Analytical Strategy & Rationale

To detect C18:1-OH rapidly, Flow Injection Analysis Tandem Mass Spectrometry (FIA-MS/MS) is utilized.

Derivatization vs. Underivatized Analysis: While underivatized extraction methods offer rapid sample preparation 3, this protocol utilizes butyl esterification (derivatization) . Scientific Causality: Long-chain hydroxylated acylcarnitines like C18:1-OH are highly polar and prone to severe ion suppression from the complex whole-blood matrix. Reacting the carboxylate group with butanol-HCl adds a butyl group (+56 Da), significantly increasing the molecule's hydrophobicity. This drives the analyte to the surface of the electrospray droplet, exponentially increasing ionization efficiency and analytical sensitivity 4.

Experimental Protocol

Workflow DBS 3.2 mm DBS Punch Extract Extraction (MeOH + IS) DBS->Extract Dry1 Dry (N2, 60°C) Extract->Dry1 Deriv Derivatization (Butanol-HCl) Dry1->Deriv Dry2 Dry (N2, 40°C) Deriv->Dry2 Recon Reconstitution (ACN:H2O) Dry2->Recon MSMS FIA-MS/MS (m/z 85 scan) Recon->MSMS

Step-by-step dried blood spot extraction and derivatization workflow for MS/MS.

Step-by-Step Methodology:

  • Sample Punching: Punch a single 3.2 mm disc from the DBS card into a 96-well polypropylene microplate. Rationale: A 3.2 mm punch standardizes the blood volume to approximately 3.1 µL, ensuring quantitative reproducibility across patient samples.

  • Extraction: Add 100 µL of extraction solvent (Methanol containing stable isotope-labeled internal standards, including d3-C16-OH). Incubate at 30°C for 30 minutes with gentle orbital shaking. Rationale: Methanol effectively precipitates hemoglobin and other blood proteins while partitioning the acylcarnitines into the liquid phase. The 30°C limit prevents thermal degradation of the fragile hydroxyl groups on C18:1-OH.

  • Transfer & First Evaporation: Transfer the supernatant to a clean 96-well V-bottom plate. Evaporate to complete dryness under a gentle stream of nitrogen gas at 60°C. Rationale: Complete removal of methanol and residual water is strictly required; any moisture will quench the subsequent acid-catalyzed esterification reaction.

  • Derivatization: Add 50 µL of 3N Butanol-HCl to each well. Seal the plate and incubate at 60°C for 15 minutes. Rationale: The heat and acidic environment catalyze the conversion of the acylcarnitine carboxyl group into a butyl ester.

  • Second Evaporation: Unseal and evaporate to dryness under nitrogen gas at 40°C. Rationale: The temperature is dropped to 40°C to prevent the volatilization and loss of shorter-chain acylcarnitines, preserving the integrity of the full metabolic profile.

  • Reconstitution: Reconstitute the dried extract in 100 µL of Acetonitrile:Water (80:20, v/v). Rationale: This solvent ratio optimizes the Taylor cone stability during electrospray ionization (ESI).

Mass Spectrometry Parameters & Data Acquisition

Data is acquired using a triple quadrupole mass spectrometer in positive ESI mode. Because all acylcarnitines share a common carnitine backbone, collision-induced dissociation (CID) yields a characteristic product ion at m/z 85.0. Therefore, a Precursor Ion Scan (PIS) of m/z 85 is utilized to simultaneously capture the entire acylcarnitine profile without requiring individual MRM transitions for every single species 4.

Table 1: MS/MS Transitions for Key Long-Chain Hydroxyacylcarnitines

AnalyteDerivatization StatusPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
C18:1-OH Underivatized442.485.025
C18:1-OH Butyl Ester498.685.025
C16-OH Butyl Ester474.685.025
d3-C16-OH (IS) Butyl Ester477.685.025

Data Interpretation & Self-Validating Quality Control

To ensure absolute trustworthiness, the analytical run must function as a self-validating system.

System Suitability & Internal Standard Validation: The absolute peak area of the internal standard (d3-C16-OH) is monitored for every single injection. If the IS area falls below 50% of the batch median, the sample is automatically flagged. This indicates either a catastrophic extraction failure, a missed DBS punch, or severe matrix suppression. In such cases, the C18:1-OH quantitation is invalidated, preventing false negatives.

Table 2: Diagnostic Cut-off Thresholds for LCHAD/TFP Deficiency

Biomarker / RatioNormal Range (µmol/L)LCHAD/TFP Flag (µmol/L)Clinical Significance
C18:1-OH < 0.04> 0.08Primary indicator of LCHAD/TFP deficiency
C16-OH < 0.05> 0.10Secondary indicator; co-elevates with C18:1-OH
C18:1-OH / C16-OH < 0.8> 1.5Ratio used to differentiate LCHAD from CPT II deficiency

Clinical Causality: An isolated elevation of C18:1-OH without a concurrent rise in C16-OH is often indicative of an analytical artifact or dietary interference rather than true LCHAD deficiency. Evaluating the C18:1-OH / C16-OH ratio ensures high diagnostic specificity 2.

References

  • BRENDA Enzyme Database. "Information on EC 1.1.1.211 - long-chain-3-hydroxyacyl-CoA dehydrogenase."1

  • Association of Public Health Laboratories (APHL). "Interpretation and follow-up of abnormal newborn screening results from MS/MS." 2

  • National Institutes of Health (NIH) / PMC. "Direct and quantitative analysis of underivatized acylcarnitines in serum and whole blood using paper spray mass spectrometry."3

  • Agilent Technologies. "Simultaneous Analysis of Amino Acids and Acylcarnitines in Dried Blood Spots." 4

Sources

Application Note: Optimized Sample Preparation for the Extraction of 3-Hydroxyoleylcarnitine from Tissue Matrices

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Biological Context

3-Hydroxyoleylcarnitine (C18:1-OH carnitine) is a critical long-chain acylcarnitine intermediate involved in mitochondrial fatty acid β-oxidation. Its accumulation in tissue and plasma serves as a highly specific biomarker for metabolic disorders, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency, and is increasingly recognized as a prognostic indicator for acute myocardial infarction (AMI) and acute kidney injury . Extracting this amphiphilic metabolite from complex tissue matrices requires a highly optimized sample preparation strategy to ensure absolute recovery, minimize matrix effects, and maintain analytical integrity during LC-MS/MS quantification .

Physicochemical Rationale & Solvent Dynamics

Long-chain acylcarnitines present unique solubility challenges due to their zwitterionic carnitine head group and highly hydrophobic aliphatic tail. The C3-hydroxylation of the oleyl chain in C18:1-OH carnitine introduces slight polarity, but the molecule remains predominantly lipophilic.

  • Solvent Selection: Aqueous buffers fail to solubilize the hydrophobic tail, whereas purely non-polar solvents (e.g., hexane) precipitate the polar carnitine moiety. A highly organic, miscible system is mandatory. Acidified acetonitrile (ACN) or an 80:20 Methanol:Water (MeOH:H2O) mixture are the optimal extraction solvents [[1]]([Link]) .

  • Causality of Acidification: Adding 0.3% formic acid to the extraction solvent serves a dual purpose. First, it disrupts strong protein-lipid interactions, facilitating the release of protein-bound acylcarnitines . Second, it protonates the carboxylate group of the carnitine backbone, neutralizing the zwitterion and preventing non-specific adsorptive losses to the walls of plastic microcentrifuge tubes.

  • Derivatization Rationale: While intact C18:1-OH carnitine can be analyzed via high-resolution MS, derivatization to a butyl ester using butanolic HCl is frequently employed. This reaction masks the polar carboxylic acid, significantly increasing the molecule's hydrophobicity and its ionization efficiency in positive electrospray ionization (ESI+), thereby dramatically lowering the limit of detection (LOD) [[2]]([Link]) .

Validated Experimental Protocol

This self-validating protocol ensures high recovery and reproducibility by integrating an isotopically labeled internal standard at the earliest possible step, thereby correcting for both mechanical losses and downstream ion suppression.

Matrix Preparation & Homogenization
  • Tissue Harvesting: Immediately snap-freeze harvested tissue in liquid nitrogen to halt enzymatic metabolic turnover and prevent artificial acylcarnitine degradation.

  • Weighing: Weigh 10–50 mg of frozen tissue directly into a pre-chilled 2.0 mL reinforced homogenization tube containing stainless steel beads. Crucial: Keep the tube on dry ice during weighing to prevent thawing.

  • Internal Standard Addition: Spike the tissue with 20 pmol of a deuterated internal standard (e.g., d3-C18:1-OH carnitine). Adding the IS directly to the intact tissue corrects for both extraction efficiency and downstream matrix effects .

  • Solvent Addition: Add 1.0 mL of ice-cold 80:20 MeOH:H2O or Acidified ACN (0.3% Formic Acid) .

  • Homogenization: Process the sample in a bead-beating homogenizer (e.g., FastPrep) for 60 seconds at 4.5 m/s. Maintain the system at 4°C to prevent thermal degradation of the analytes [[1]]([Link]).

Protein Precipitation & Extraction
  • Incubation: Vortex the homogenate for 5 minutes at 4°C to ensure complete solvent penetration and lipid partitioning.

  • Centrifugation: Centrifuge the homogenate at 20,000 × g for 15 minutes at 4°C . This high-speed step is critical to tightly pellet the precipitated proteins and cellular debris, preventing LC column clogging.

  • Collection: Carefully transfer the supernatant containing the extracted acylcarnitines to a fresh, low-bind microcentrifuge tube.

Derivatization (Butyl Esterification - Optional but Recommended)
  • Drying: Evaporate the collected supernatant to complete dryness under a gentle stream of nitrogen gas at 30°C.

  • Esterification: Add 100 µL of 3 M HCl in n-butanol to the dried residue .

  • Incubation: Seal the tube tightly and incubate at 65°C for 15 minutes .

  • Post-Reaction Drying: Evaporate the mixture to dryness under nitrogen to remove all residual acid and butanol.

Reconstitution & Analytical Readiness
  • Reconstitution: Resuspend the dried extract in 100 µL of the initial LC mobile phase (e.g., 90:10 Water:Acetonitrile containing 0.1% Formic Acid) .

  • Clarification: Vortex for 10 minutes, followed by a final centrifugation at 10,000 × g for 5 minutes to remove any insoluble micro-particulates .

  • Analysis: Transfer the clarified supernatant to an LC autosampler vial with a glass insert. The sample is now ready for UPLC-MS/MS analysis using Multiple Reaction Monitoring (MRM). For the butyl ester of C18:1-OH carnitine, the primary quantitative transition is m/z 498.4 → 85.0 []([Link]).

Quantitative Data Presentation

The following table summarizes the performance metrics of various extraction solvent systems for long-chain acylcarnitines, demonstrating the superiority of acidified organic solvents for targeted recovery.

Extraction Solvent SystemTarget Analyte ClassProtein Precipitation EfficiencyC18:1-OH Recovery (%)Analytical CompatibilityReference
80:20 Methanol:Water Broad-spectrum acylcarnitinesHigh85 - 90%Direct injection possible[[1]]([Link]),
Acidified Acetonitrile (0.3% FA) Long-chain acylcarnitinesExcellent> 92%Direct injection possible
Chloroform:Methanol (Folch) Total cellular lipidsVariable (biphasic)75 - 80%Requires solvent exchange[]([Link])

Process Visualization

G A Tissue Collection & Freezing (-80°C) B Weigh 10-50 mg Tissue & Add Internal Standard A->B C Homogenization (80:20 MeOH:H2O or Acidified ACN) B->C D Protein Precipitation & Centrifugation (20,000 x g) C->D E Supernatant Collection & Nitrogen Drying D->E F Derivatization (Optional) (Butanolic HCl at 65°C) E->F G Reconstitution (Mobile Phase) F->G H LC-MS/MS Analysis (MRM Mode) G->H

Workflow for 3-hydroxyoleylcarnitine extraction and LC-MS/MS analysis from tissue.

References

  • [[1.12]] Title: Plasma Quantitative Lipid Profiles: Identification of Carnitine C18:1-OH, Carnitine C18:2-OH and FFA (20:1) as Novel Biomarkers for Pre-warning and Prognosis in Acute Myocardial Infarction Source: Frontiers in Cardiovascular Medicine (via PubMed Central) URL: [Link]

  • [[1.13]] Title: Microbiome-Metabolome Signature of Acute Kidney Injury Source: Biomolecules (via PubMed Central) URL: [Link]

  • [[1.4]] Title: An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues Source: Journal of Lipid Research (via PubMed Central) URL: [Link]

  • [[1.2]] Title: Acylcarnitine profiling by low-resolution LC-MS Source: PLoS One (via PubMed Central) URL: [Link]

  • [[1.3]] Title: Acidified acetonitrile and methanol extractions for quantitative analysis of acylcarnitines in plasma by stable isotope dilution tandem mass spectrometry Source: Journal of Chromatography B (via PubMed) URL: [Link]

  • [[1.5]] Title: A targeted metabolomics assay for cardiac metabolism and demonstration using a mouse model of dilated cardiomyopathy Source: Metabolomics (via Springer) URL: [Link]

  • [[1.6]] Title: Rational analysis of data from LC-MS/MS: new insights in acylcarnitines as biomarkers for brain disorders or neurotoxicity Source: Frontiers in Pharmacology URL: [Link]

Sources

Application Note: Chromatographic Resolution and Quantification of 3-Hydroxyoleylcarnitine Diastereomers in Metabolic Profiling

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Clinical Researchers, and Drug Development Professionals Matrix: Plasma and Dried Blood Spots (DBS) Analytes: 3-Hydroxyoleylcarnitine (C18:1-OH) and 3-Hydroxyoleylcarnitine-d3

Introduction: The Biological Causality of Stereospecificity

3-Hydroxyoleylcarnitine (C18:1-OH) is a critical long-chain acylcarnitine biomarker utilized in the clinical diagnosis of long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency and mitochondrial trifunctional protein (TFP) deficiency [1]. LCHAD is a highly stereospecific enzyme (EC 1.1.1.211) responsible for the NAD+-dependent oxidation of (3S)-hydroxyacyl-CoA to 3-ketoacyl-CoA during mitochondrial β-oxidation.

When this enzyme is deficient, (3S)-hydroxy intermediates accumulate, are transesterified to the chiral (R)-carnitine backbone, and are subsequently exported into the bloodstream. Because the biological pathway is strictly stereospecific, the endogenous accumulation consists of a singular, biologically active diastereomer. However, synthetic analytical reference standards often exist as a mixture of diastereomers (e.g., CAS No. 851132-91-7) [2]. Utilizing diastereomeric reference standards is essential to resolve these stereoisomers chromatographically. This ensures that the biologically relevant isomer is accurately quantified without overestimation from synthetic artifacts or isobaric interferences.

LCHAD_Pathway FA Long-Chain Fatty Acid AcylCoA Acyl-CoA FA->AcylCoA CPT1/2 EnoylCoA 2-Enoyl-CoA AcylCoA->EnoylCoA VLCAD HydroxyCoA (3S)-Hydroxyacyl-CoA EnoylCoA->HydroxyCoA Crotonase KetoCoA 3-Ketoacyl-CoA HydroxyCoA->KetoCoA LCHAD (Normal) Biomarker 3-Hydroxyoleylcarnitine (C18:1-OH Biomarker) HydroxyCoA->Biomarker LCHAD Deficiency (Accumulation)

Figure 1: Metabolic accumulation of 3-hydroxyoleylcarnitine due to LCHAD deficiency.

The Analytical Challenge: Why Diastereomeric Standards Matter

In tandem mass spectrometry (LC-MS/MS), diastereomers possess identical mass-to-charge (m/z) ratios and MS/MS fragmentation patterns. Without adequate chromatographic resolution, a synthetic standard containing a mixture of diastereomers will present as a single broad peak or an irregularly split peak. This leads to inaccurate peak integration, flawed calibration curves, and analytical bias.

By utilizing a characterized diastereomeric mixture of 3-hydroxyoleylcarnitine alongside a stable isotope-labeled internal standard (e.g., Oleoyl-L-carnitine-d3) [3], analysts can map the retention times of the respective isomers. This self-validating approach allows for the specific gating of the biological isomer's retention time window, ensuring that clinical cutoffs established by guidelines (such as CLSI NBS04A) are applied accurately [4].

Experimental Protocol: Stereoselective LC-MS/MS Workflow

This protocol outlines a self-validating methodology for the extraction and stereoselective quantification of C18:1-OH from dried blood spots (DBS).

Analytical_Workflow Prep Sample Preparation (DBS Extraction + d3-IS) Sep UHPLC Separation (Diastereomer Resolution) Prep->Sep MS ESI-MS/MS (MRM Acquisition) Sep->MS Data Data Analysis (Stereoisomer Integration) MS->Data

Figure 2: LC-MS/MS workflow for the stereoselective quantification of C18:1-OH.

Step 1: Sample Preparation (DBS Extraction)
  • Punching : Punch a 3.2 mm disk from the DBS card into a 96-well microtiter plate.

  • Internal Standard Addition : Add 100 µL of extraction solvent (Methanol containing 0.1% formic acid) spiked with the internal standard (3-hydroxyoleylcarnitine-d3 at 0.5 µM).

    • Causality: Methanol effectively precipitates proteins while efficiently extracting acylcarnitines. The d3-internal standard corrects for extraction recovery variances and matrix effects (ion suppression/enhancement) during electrospray ionization.

  • Antioxidant Protection : Add 0.001% BHT (butylated hydroxytoluene) to the extraction solvent.

    • Causality: Long-chain unsaturated acylcarnitines like C18:1-OH are highly susceptible to autoxidation. BHT prevents the artificial degradation of the analyte during extraction.

  • Incubation : Shake the plate at 400 rpm for 45 minutes at room temperature, then transfer the supernatant to a clean plate for injection.

Step 2: Chromatographic Separation (UHPLC)
  • Column : High-efficiency reversed-phase column (e.g., C18, 1.7 µm, 2.1 x 100 mm) optimized for diastereomer resolution.

  • Mobile Phase A : Water + 0.1% Formic Acid.

  • Mobile Phase B : Acetonitrile + 0.1% Formic Acid.

  • Gradient :

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 6.0 min: Ramp to 60% B

    • 6.0 - 8.0 min: Shallow ramp to 80% B

    • 8.0 - 9.0 min: 95% B (Wash)

    • 9.0 - 11.0 min: 5% B (Re-equilibration)

  • Causality: The shallow gradient through the 60-80% B range is the critical mechanism that separates the closely eluting diastereomers of C18:1-OH by maximizing their differential hydrophobic interactions with the stationary phase.

Step 3: Mass Spectrometry (ESI-MS/MS)
  • Mode : Positive Electrospray Ionization (+ESI).

  • Acquisition : Multiple Reaction Monitoring (MRM).

  • Causality: Monitoring the precursor-to-product ion transition ensures high specificity. The characteristic product ion for un-derivatized acylcarnitines is m/z 85.1, representing the loss of the trimethylamine and acyl chain, leaving the stable carnitine backbone fragment.

Quantitative Data Presentation

To ensure system suitability and precision, the following MRM transitions and parameters must be validated prior to running clinical or research samples.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Expected RT (min)Limit of Detection
3-Hydroxyoleylcarnitine (Isomer 1) 442.485.1286.850.05 µM
3-Hydroxyoleylcarnitine (Isomer 2) 442.485.1287.120.05 µM
3-Hydroxyoleylcarnitine-d3 (IS) 445.485.1286.85 / 7.12N/A

Note: Retention times (RT) are approximate and must be empirically determined per instrument using the diastereomeric reference standard.

System Suitability and Self-Validation Criteria

A protocol is only as reliable as its internal validation mechanisms. Before accepting analytical batches, verify the following:

  • Chromatographic Resolution ( Rs​ ) : The resolution between the two primary diastereomers of the synthetic standard must be ≥1.5 . If Rs​<1.5 , the shallow gradient phase (60-80% B) must be extended.

  • Blank Integrity : Blank matrix injections must show <1% of the Lower Limit of Quantification (LLOQ) signal at the specific retention time of the biological isomer.

  • Isotope Fidelity : Ensure the d3-internal standard contains ≤1% of the d0 (unlabeled) form to prevent artificial elevation of the endogenous baseline.

References

  • Information on EC 1.1.1.211 - long-chain-3-hydroxyacyl-CoA dehydrogenase - BRENDA Enzyme Database. BRENDA.
  • Diastereomer | Sigma-Aldrich. Sigma-Aldrich.
  • Oleoyl-L-carnitine-d3 (chloride) - Cayman Chemical. Cayman Chemical.
  • 6 - CLSI - NBS04A - NBS With LCMSMS. Scribd.

High-Resolution Chromatographic Separation of Long-Chain Hydroxyacylcarnitine Isomers: A Protocol for Clinical Lipidomics and Biomarker Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Causality

Long-chain hydroxyacylcarnitines (e.g., OH-C14, OH-C16, OH-C18:1, OH-C18:2) are critical diagnostic biomarkers for mitochondrial fatty acid β-oxidation disorders, specifically Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) deficiency and Mitochondrial Trifunctional Protein (MTP) deficiency[1].

Under normal physiological conditions, the MTP complex catalyzes the final steps of long-chain fatty acid oxidation. When LCHAD activity is deficient, L-3-hydroxyacyl-CoAs accumulate within the mitochondrial matrix. To prevent CoA depletion and mitigate mitochondrial toxicity, these intermediates are transesterified to carnitine via the carnitine shuttle and exported into the bloodstream as 3-hydroxyacylcarnitines[1][2].

The Isomeric Challenge

Standard newborn screening relies on Flow Injection Analysis Tandem Mass Spectrometry (FIA-MS/MS). While high-throughput, FIA-MS/MS measures analytes solely by their mass-to-charge ratio (m/z) and cannot distinguish between positional isomers or isobaric interferences[3][4].

Causality in Experimental Design: Why is chromatographic separation mandatory? In biological matrices, 2-hydroxy fatty acids—which originate from peroxisomal α-oxidation—can also form hydroxyacylcarnitines. If a patient exhibits elevated 2-OH-C16-carnitine, an FIA-MS/MS assay will falsely flag them for LCHAD deficiency, as it cannot differentiate 2-OH from the disease-specific 3-OH species[4]. Furthermore, resolving double-bond positional isomers in unsaturated species (e.g., OH-C18:1 and OH-C18:2) provides exact mechanistic insights into disease-specific lipid rerouting mechanisms[2]. Therefore, Ultra-Performance Liquid Chromatography (UPLC) coupled with MS/MS is required as a definitive second-tier test[5].

Pathway LCFA Long-Chain Fatty Acids AcylCoA Long-Chain Acyl-CoA LCFA->AcylCoA CPT1/CACT/CPT2 EnoylCoA Long-Chain Enoyl-CoA AcylCoA->EnoylCoA HydroxyCoA L-3-Hydroxyacyl-CoA (Accumulates) EnoylCoA->HydroxyCoA Hydratase Biomarker 3-Hydroxyacylcarnitines (Diagnostic Biomarkers) HydroxyCoA->Biomarker Carnitine Shuttle LCHAD LCHAD / MTP Complex (Enzyme Block) HydroxyCoA->LCHAD KetoCoA 3-Ketoacyl-CoA LCHAD->KetoCoA Blocked in LCHADD

Mitochondrial β-oxidation pathway showing 3-hydroxyacylcarnitine accumulation in LCHAD deficiency.

Analytical Strategy & Self-Validating Systems

To achieve baseline separation of long-chain hydroxyacylcarnitine isomers, Reversed-Phase Liquid Chromatography (RPLC) using sub-2 µm Ethylene Bridged Hybrid (BEH) particles is the gold standard[3][5].

Trustworthiness: The Self-Validating Protocol

To ensure data integrity, this protocol is designed as a self-validating system:

  • Internal Standard (IS) Normalization: Deuterium-labeled internal standards (e.g., d3-C16-OH carnitine) are added prior to extraction to correct for matrix effects and variations in derivatization efficiency.

  • Isomer Resolution Metric: System suitability requires the critical pair (2-OH-C16 vs. 3-OH-C16) to maintain a chromatographic resolution ( Rs​ ) > 1.5.

  • Carryover Mitigation: Long-chain acylcarnitines exhibit severe surfactant-like properties. A blank injection must be run after the highest calibrator, validating that carryover remains < 0.1% of the Lower Limit of Quantification (LLOQ).

Workflow Sample Sample Prep (Extraction & IS) Deriv Derivatization (Butylation) Sample->Deriv UPLC UPLC Separation (C18 BEH Column) Deriv->UPLC MSMS ESI-MS/MS (MRM Mode) UPLC->MSMS Data Isomer Resolution (2-OH vs 3-OH) MSMS->Data

High-resolution UPLC-MS/MS workflow for the baseline separation of hydroxyacylcarnitine isomers.

Step-by-Step Methodology

Sample Extraction
  • Aliquot: Punch a 3.2 mm disk from a Dried Blood Spot (DBS) card or aliquot 10 µL of plasma into a 96-well plate.

  • Extraction: Add 100 µL of extraction solvent (100% Methanol) containing the stable isotope-labeled internal standard suite (including d3-C16-OH carnitine at 0.5 µM).

  • Incubation: Seal the plate and agitate at 30°C for 45 minutes at 600 RPM to ensure complete protein precipitation and analyte partitioning.

  • Transfer & Dry: Transfer 75 µL of the supernatant to a clean plate and evaporate to complete dryness under a gentle stream of ultra-pure Nitrogen gas at 40°C.

Derivatization (Butylation)

Expert Insight: While underivatized analysis is possible, butylation neutralizes the carboxylic acid moiety, increasing the hydrophobicity of the molecule. This enhances retention on the C18 column and significantly improves the resolution of closely eluting positional isomers[3][5].

  • Reagent Addition: Add 50 µL of 3N HCl in n-butanol to the dried extract.

  • Reaction: Seal tightly and incubate at 65°C for 15 minutes.

  • Evaporation: Remove the seal and evaporate to complete dryness under Nitrogen at 50°C.

  • Reconstitution: Reconstitute the derivatized sample in 100 µL of Mobile Phase A.

UPLC Separation Parameters
  • Column: Waters Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm). Note: The BEH particle minimizes secondary interactions with residual silanols, preventing peak tailing for long-chain lipids.

  • Column Temperature: 60°C (Reduces mobile phase viscosity, enhancing mass transfer and isomer resolution)[3].

  • Mobile Phase A: Water containing 0.1% Formic Acid and 10 mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile containing 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Mass Spectrometry Detection

Operate the tandem mass spectrometer in Positive Electrospray Ionization (+ESI) mode using Multiple Reaction Monitoring (MRM). The characteristic product ion for all butylated acylcarnitines is m/z 85.1, corresponding to the fragmented carnitine backbone[4].

Quantitative Data & Instrument Parameters

Table 1: Optimized UPLC Gradient Conditions
Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve Type
0.00.4955Initial
1.00.4955Linear
8.00.4595Linear
10.00.4595Hold
10.10.4955Linear
12.00.4955Re-equilibrate
Table 2: MRM Transitions for Butylated Long-Chain Hydroxyacylcarnitines
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Cone Voltage (V)
C14-OH444.485.12535
C16-OH472.485.12535
C18-OH500.485.12535
C18:1-OH498.485.12535
C18:2-OH496.485.12535
d3-C16-OH (IS)475.485.12535

Troubleshooting & Optimization

  • Incomplete Resolution of 2-OH and 3-OH Isomers: If Rs​ falls below 1.5, verify column temperature is strictly maintained at 60°C. If the issue persists, flatten the gradient slope between 4 and 6 minutes (e.g., extend the ramp to 95% B over 10 minutes instead of 7).

  • Severe Carryover: Long-chain hydroxyacylcarnitines (especially C18-OH) adhere strongly to the autosampler needle and injection valve. Implement a strong needle wash consisting of Isopropanol/Acetonitrile/Water (45:45:10, v/v/v) with 0.1% Formic Acid.

  • Ion Suppression: Phospholipid matrix effects can suppress the ionization of late-eluting long-chain species. If internal standard areas drop by >30% compared to neat solvent injections, consider incorporating a Solid Phase Extraction (SPE) cleanup step prior to derivatization.

References

  • Title: An LC-MS/MS method to quantify acylcarnitine species including isomeric...
  • Title: Rapid determination of C4-acylcarnitine and C5-acylcarnitine isomers in plasma and dried blood spots by UPLC-MS/MS...
  • Source: benchchem.
  • Source: biorxiv.
  • Source: nih.

Sources

Application Note: A Framework for In Vitro Metabolic Assays Utilizing 3-Hydroxyoleylcarnitine to Investigate Fatty Acid Oxidation

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Mitochondrial fatty acid β-oxidation (FAO) is a critical metabolic pathway for energy homeostasis, particularly in high-energy-demand tissues like the heart, liver, and skeletal muscle.[1][2] Dysregulation of this pathway is implicated in a range of pathologies, including metabolic syndromes, cardiovascular diseases, and cancer. Acylcarnitines, which are essential intermediates for the transport of fatty acids into the mitochondria, also serve as crucial biomarkers for monitoring FAO flux and diagnosing metabolic disorders.[3][4][5][6] This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the use of 3-hydroxyoleylcarnitine, a key intermediate in the oxidation of oleic acid, in a suite of in vitro metabolic assays. We present detailed principles and step-by-step protocols for cell-free enzyme activity assays, cell-based mitochondrial respiration analysis, and LC-MS/MS-based acylcarnitine profiling. Furthermore, we introduce advanced methods for target engagement validation, such as the Cellular Thermal Shift Assay (CETSA), to create a robust, self-validating experimental framework for investigating FAO pathway integrity and discovering novel modulators of its core enzymes.

Part 1: Scientific Background and Principles

The Mitochondrial Fatty Acid β-Oxidation (FAO) Pathway

FAO is a multi-step process occurring within the mitochondrial matrix that catabolizes long-chain fatty acids to produce acetyl-CoA, NADH, and FADH2.[2][7] These products subsequently fuel the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC) to generate ATP. The process is a cyclical spiral of four key enzymatic reactions.

Causality Behind the Pathway: Long-chain fatty acids are first activated to acyl-CoAs in the cytoplasm. Because the inner mitochondrial membrane is impermeable to long-chain acyl-CoAs, the carnitine shuttle is essential. Carnitine palmitoyltransferase I (CPT1), located on the outer mitochondrial membrane, converts the acyl-CoA to an acylcarnitine.[6] This acylcarnitine is then transported across the inner membrane by carnitine-acylcarnitine translocase (CACT). Once in the matrix, carnitine palmitoyltransferase II (CPT2) converts the acylcarnitine back to its acyl-CoA form, which can then enter the β-oxidation spiral.[6]

The four core reactions of β-oxidation are:

  • Dehydrogenation: Catalyzed by Acyl-CoA Dehydrogenase (e.g., VLCAD, MCAD, SCAD), creating a double bond and producing FADH2.

  • Hydration: Catalyzed by Enoyl-CoA Hydratase, adding a water molecule across the double bond.

  • Dehydrogenation: Catalyzed by 3-Hydroxyacyl-CoA Dehydrogenase (HADH), oxidizing the hydroxyl group to a keto group and producing NADH.[8][9]

  • Thiolysis: Catalyzed by Ketoacyl-CoA Thiolase, cleaving the molecule to release acetyl-CoA and a shortened acyl-CoA, which re-enters the cycle.

FAO_Pathway cluster_cytosol Cytosol cluster_membrane Mitochondrial Membranes cluster_matrix Mitochondrial Matrix FattyAcid Long-Chain Fatty Acid AcylCoA_cyto Acyl-CoA FattyAcid->AcylCoA_cyto ACSL CPT1 CPT1 AcylCoA_cyto->CPT1 Carnitine CACT CACT CPT1->CACT Acylcarnitine CPT2 CPT2 CACT->CPT2 AcylCoA_mito Acyl-CoA CPT2->AcylCoA_mito Acylcarnitine BetaOxidation β-Oxidation Cycle AcylCoA_mito->BetaOxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA NADH_FADH2 NADH, FADH2 BetaOxidation->NADH_FADH2 TCA TCA Cycle AcetylCoA->TCA ETC ETC & ATP Production TCA->ETC NADH_FADH2->ETC

Figure 1: Overview of the mitochondrial fatty acid β-oxidation pathway.
The Role of 3-Hydroxyoleylcarnitine

3-Hydroxyoleylcarnitine is the carnitine ester of 3-hydroxyoleyl-CoA, the specific substrate for the enzyme L-3-hydroxyacyl-CoA dehydrogenase (HADH) during the oxidation of oleic acid (C18:1).[8][10] The concentration of this intermediate is a direct reflection of the metabolic flux through the HADH-catalyzed step. An accumulation of 3-hydroxyoleylcarnitine (or other 3-hydroxyacylcarnitines) can indicate:

  • Genetic HADH Deficiency: Inborn errors of metabolism where the HADH enzyme is non-functional or has reduced activity.[10][11]

  • Pharmacological Inhibition: The action of a drug candidate that specifically targets and inhibits the HADH enzyme.

  • Downstream Pathway Saturation: A bottleneck further down the metabolic chain, causing a backup of intermediates.

Therefore, utilizing 3-hydroxyoleylcarnitine as a substrate or measuring its endogenous levels provides a powerful tool to specifically probe the function of the third step of β-oxidation.

Part 2: Core Methodologies and Protocols

This section details three core assays, ranging from direct enzyme assessment to holistic cellular metabolic analysis. The choice of assay depends on the research question, from high-throughput screening for enzyme modulators to detailed mechanistic studies in a cellular context.

Assay 1: Cell-Free HADH Enzyme Activity Assay

Principle: This assay directly measures the catalytic activity of purified or recombinant 3-hydroxyacyl-CoA dehydrogenase. The enzyme catalyzes the NAD+-dependent oxidation of a 3-hydroxyacyl-CoA substrate to 3-ketoacyl-CoA, producing NADH.[8][12] The rate of NADH production is monitored spectrophotometrically by the increase in absorbance at 340 nm, which is directly proportional to the enzyme's activity.

Protocol:

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl, 1 mM EDTA, pH 8.5.

    • NAD+ Stock Solution: 20 mM NAD+ in Assay Buffer. Store at -20°C.

    • Substrate (3-hydroxyoleyl-CoA): Prepare a 1 mM stock solution in water. Note: The CoA ester, not the carnitine ester, is the direct substrate. 3-hydroxyoleylcarnitine can be used in assays with isolated mitochondria that contain CPT2 activity.

    • Enzyme: Purified or recombinant HADH diluted to an appropriate working concentration in Assay Buffer. The optimal concentration should be determined empirically via enzyme titration.

    • Inhibitor (Optional): Test compound dissolved in a suitable solvent (e.g., DMSO).

  • Assay Procedure (96-well UV-transparent plate):

    • To each well, add:

      • 80 µL Assay Buffer.

      • 10 µL of 20 mM NAD+ solution (Final concentration: 2 mM).

      • 5 µL of inhibitor or vehicle control (e.g., DMSO).

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Add 5 µL of the HADH enzyme solution to initiate the reaction.

    • Immediately add 5 µL of the 1 mM substrate solution (Final concentration: 50 µM).

    • Measure the increase in absorbance at 340 nm every 30 seconds for 15-30 minutes using a microplate reader.

  • Controls (Self-Validating System):

    • No-Enzyme Control: Replace the enzyme solution with Assay Buffer to measure non-enzymatic NADH production.

    • No-Substrate Control: Replace the substrate solution with water to measure endogenous activity.

    • Positive Control Inhibitor: If available, a known HADH inhibitor should be used to validate the assay's ability to detect inhibition.

Data Analysis & Presentation:

  • Calculate the rate of reaction (V) from the linear portion of the absorbance curve (mOD/min) using the Beer-Lambert law (ε for NADH at 340 nm = 6220 M⁻¹cm⁻¹).

  • For inhibitor studies, plot % inhibition versus inhibitor concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

Condition Expected Rate (mOD/min)Interpretation
Complete AssayHighNormal enzyme activity.
No-Enzyme ControlNear ZeroNo significant non-enzymatic reaction. Assay is valid.
No-Substrate ControlNear ZeroEnzyme preparation is free of contaminating substrates.
+ Test InhibitorReducedCompound exhibits inhibitory activity against HADH.
Assay 2: Cell-Based Mitochondrial Respiration Assay

Principle: This assay measures the impact of exogenous 3-hydroxyoleylcarnitine on the oxygen consumption rate (OCR) of living cells, providing a functional readout of the entire downstream FAO and ETC pathway.[1][2] Cells are cultured in a specialized microplate, and OCR is measured in real-time. By providing 3-hydroxyoleylcarnitine as a substrate, the assay specifically interrogates the cell's capacity to metabolize this intermediate.

Protocol:

  • Cell Preparation:

    • Seed cells (e.g., HepG2, C2C12 myotubes) in a Seahorse XF or equivalent cell culture microplate at a pre-determined optimal density.[2]

    • Allow cells to attach and grow overnight.

  • Assay Medium Preparation:

    • Prepare a base measurement medium (e.g., glucose-free DMEM) supplemented with 0.5 mM L-carnitine to facilitate transport.[2]

    • Prepare working solutions of 3-hydroxyoleylcarnitine, test compounds, and metabolic modulators (e.g., Oligomycin, FCCP, Rotenone/Antimycin A).

  • Assay Workflow:

    • One hour before the assay, replace the culture medium with pre-warmed assay medium and incubate in a non-CO₂ incubator at 37°C.

    • Load the sensor cartridge with the compounds for injection. A typical injection strategy would be:

      • Port A: 3-hydroxyoleylcarnitine (e.g., 100 µM final concentration) or vehicle.

      • Port B: Test inhibitor or vehicle.

      • Port C: FCCP (to measure maximal respiration).

      • Port D: Rotenone/Antimycin A (to shut down mitochondrial respiration and measure non-mitochondrial OCR).

    • Place the cell plate in the instrument and run the assay protocol.

CETSA_Workflow A Treat intact cells with Test Compound or Vehicle B Heat cell aliquots across a temperature gradient A->B C Lyse cells (e.g., freeze-thaw) B->C D Centrifuge to separate soluble vs. precipitated proteins C->D E Collect supernatant (soluble fraction) D->E F Analyze for HADH protein (Western Blot / MS) E->F G Generate Melting Curve (Soluble HADH vs. Temp) F->G

Sources

Quantitative Profiling of 3-Hydroxyoleylcarnitine in Targeted Lipidomics: Methodological Framework and Clinical Applications

Author: BenchChem Technical Support Team. Date: April 2026

Biological Context and Clinical Significance

3-Hydroxyoleylcarnitine (C18:1-OH) is a long-chain acylcarnitine that serves as a critical intermediate in mitochondrial fatty acid β -oxidation. In targeted lipidomics and clinical metabolomics, the absolute quantification of C18:1-OH is a primary diagnostic biomarker for Long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) and Mitochondrial Trifunctional Protein (MTP) deficiencies[1].

When the LCHAD enzyme is impaired, 3-hydroxyoleyl-CoA accumulates within the mitochondrial matrix. To prevent CoA depletion and mitochondrial toxicity, Carnitine Palmitoyltransferase 2 (CPT2) and Carnitine-Acylcarnitine Translocase (CACT) esterify the accumulating CoA thioester with L-carnitine. This yields 3-hydroxyoleylcarnitine, which is subsequently exported into the bloodstream[3]. Beyond rare inborn errors of metabolism, elevated serum levels of long-chain acylcarnitines, including C18:1-OH, have recently been identified as significant prognostic markers for heart failure progression [2] and acute kidney injury (AKI) [4].

BetaOxidation Oleyl Oleyl-CoA (C18:1-CoA) Hydratase Enoyl-CoA Hydratase Oleyl->Hydratase HydroxyCoA 3-Hydroxyoleyl-CoA Hydratase->HydroxyCoA LCHAD LCHAD / MTP Complex (Enzymatic Block) HydroxyCoA->LCHAD Export 3-Hydroxyoleylcarnitine (C18:1-OH) HydroxyCoA->Export CPT2 / CACT Esterification Keto 3-Ketoacyl-CoA LCHAD->Keto Impaired Oxidation

Mitochondrial beta-oxidation pathway highlighting C18:1-OH accumulation during LCHAD deficiency.

Analytical Strategy: Causality in Method Design

Historically, acylcarnitines were analyzed via Direct Infusion Mass Spectrometry (DI-MS/MS) using butyl ester derivatization. While suitable for high-throughput newborn screening, derivatization can induce ex vivo hydrolysis of acylcarnitines, and direct infusion suffers from severe ion suppression and isobaric interference [5].

To achieve high-fidelity quantitative profiling, this protocol utilizes an underivatized reversed-phase UHPLC-MS/MS approach.

  • Why Reversed-Phase (C18)? While Hydrophilic Interaction Liquid Chromatography (HILIC) is excellent for short-chain acylcarnitines, long-chain species like C18:1-OH possess a highly hydrophobic aliphatic tail. A C18 column provides superior retention and baseline resolution from isobaric lipid interferences.

  • Why Underivatized? Modern triple quadrupole mass spectrometers offer sufficient sensitivity to detect native acylcarnitines, eliminating the acidic butylation step that risks degrading the delicate 3-hydroxy functional group.

  • Why specific mobile phase additives? The inclusion of 5 mM ammonium acetate and 0.1% formic acid buffers the eluent and acts as a proton source, maximizing the formation of [M+H]+ precursor ions in positive Electrospray Ionization (ESI+) mode.

Workflow Sample Sample Prep (Protein Ppt) LC UHPLC (C18 Column) Sample->LC IS Internal Standard (d3-C16-OH) IS->Sample MS ESI-MS/MS (MRM Mode) LC->MS Data Quantification (Peak Integration) MS->Data

Targeted lipidomics workflow for the absolute quantification of 3-hydroxyoleylcarnitine.

Experimental Protocol

Reagents and Materials
  • Extraction Solvent: Methanol/Acetonitrile (1:1, v/v) containing 0.1% formic acid. (Causality: The organic mixture rapidly denatures plasma proteins to halt enzymatic degradation, while formic acid disrupts protein-lipid binding, maximizing the recovery of long-chain acylcarnitines).

  • Internal Standard (IS): Deuterated d3​ -3-hydroxypalmitoylcarnitine ( d3​ -C16-OH) at 50 nM. If d3​ -C18:1-OH is commercially available, it is preferred; however, d3​ -C16-OH is a widely accepted surrogate that closely mimics the extraction and ionization behavior of C18:1-OH.

Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of plasma or serum into a 1.5 mL low-bind microcentrifuge tube.

  • Spike & Extract: Add 200 µL of pre-chilled (-20°C) Extraction Solvent containing the IS.

  • Vortex: Agitate vigorously for 2 minutes to ensure complete mixing.

  • Incubate: Place the samples at -20°C for 30 minutes to facilitate complete protein precipitation.

  • Centrifuge: Spin at 14,000 × g for 15 minutes at 4°C.

  • Reconstitute: Transfer 150 µL of the supernatant to an autosampler vial. Dry completely under a gentle stream of nitrogen gas, then reconstitute in 100 µL of Initial Mobile Phase (95% A / 5% B).

UHPLC Separation Conditions
  • Column: C18 Reversed-Phase UHPLC column (e.g., 2.1 × 100 mm, 1.7 µm particle size).

  • Column Temperature: 45°C (Improves peak shape and lowers system backpressure for viscous lipid extracts).

  • Mobile Phase A: Water containing 0.1% formic acid and 5 mM ammonium acetate.

  • Mobile Phase B: Acetonitrile containing 0.1% formic acid.

  • Gradient Elution:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 6.0 min: Linear gradient to 95% B

    • 6.0 - 8.0 min: Hold at 95% B (Washes highly hydrophobic lipids like triglycerides off the column).

    • 8.0 - 8.1 min: Return to 5% B

    • 8.1 - 10.0 min: Re-equilibration at 5% B.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry (MRM Parameters)

Operate the triple quadrupole mass spectrometer in Positive ESI mode. The universal product ion for acylcarnitines is m/z 85.0, which corresponds to the +CH2​−CH=CH−COOH fragment derived from the carnitine backbone.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
3-Hydroxyoleylcarnitine (C18:1-OH) 442.385.05025
d3​ -3-Hydroxypalmitoylcarnitine (IS) 419.385.05025

Quantitative Data & Validation Metrics

A self-validating analytical system requires rigorous assessment of linearity, sensitivity, and precision. The following table summarizes the expected validation parameters for C18:1-OH using this protocol [1].

Validation ParameterValue / MetricClinical Relevance
Limit of Detection (LOD) 0.5 nMEnsures detection of baseline endogenous levels in healthy controls.
Limit of Quantification (LOQ) 1.5 nMMinimum concentration for reliable absolute quantification.
Linear Dynamic Range 1.5 nM – 5,000 nMCovers both healthy baselines and severe pathological accumulations.
Linearity ( R2 ) > 0.995Confirms proportional detector response across the calibration curve.
Intra-day Precision (CV%) < 8.5%Validates method repeatability within a single analytical batch.
Inter-day Precision (CV%) < 11.2%Validates method reproducibility across multiple days/operators.

Troubleshooting and Self-Validation System

To guarantee data integrity, the following self-validation checks must be embedded into the analytical sequence:

  • Carryover Monitoring: Long-chain acylcarnitines are highly hydrophobic and prone to column carryover. Inject a solvent blank immediately following the highest calibration standard. The C18:1-OH peak area in the blank must be <20% of the LOQ. If carryover is observed, extend the 95% B hold time in the LC gradient.

  • Matrix Effect Evaluation: Calculate the absolute recovery of the internal standard. A sudden drop in IS area indicates severe ion suppression, likely due to co-eluting phospholipids. This requires diluting the sample or implementing Solid Phase Extraction (SPE) cleanup.

  • System Suitability (QC Pooling): Pool 10 µL from every extracted sample to create a Quality Control (QC) pool. Inject this QC sample every 10-15 injections. The CV% of the C18:1-OH calculated concentration across all QC injections must remain <15% to validate the batch.

References

  • An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC - nih.gov -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEs7l9spapx4_frHGTr2blDZSi93vvcLVRlDDtFuQGbK1HbIyodaThCBoD-ld1W1rh84ddmrzxefrPoI91NARMjV9VQnAEU-ktinRoZn1mRh4ejkfxaxiShsbov3_7PnSp6N0isNEczOvicaA==]
  • Quantitative Profiling of Serum Carnitines Facilitates the Etiology Diagnosis and Prognosis Prediction in Heart Failure - PMC - nih.gov -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTRd93Nc3sgHock1i3M1Up-wc8_WtMICg7PD7MvFygPbxZWI83BCk-4eqNFaMolDdv_V0lCcH_Mwx1s_D9amWcOAR5TQ2dgYdp874PmPNJNnJu00VHj5U8I3VBfejOTCkLwZVrHGW_gaCY9RU=]
  • Acylcarnitines: Nomenclature, Biomarkers, Therapeutic Potential, Drug Targets, and Clinical Trials - jianhaidulab.com -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkl62JcVJUdjJPm2oMHK0ITxzeRn_ZnnpQWwhkyaHFXJEdGPy0CFLfuOCnr1OBj3dGH-YpCHDZ4RReAKHer6L31exaGhbhnmZgWUE8d95Xh9OMoNcecKp8DKrEDwpBC5Kuexco0cy7toshUWFtJejuqovVMD6wx26CSjcg9gTM0SHym246PUQfVg==]
  • Microbiome-Metabolome Signature of Acute Kidney Injury - semanticscholar.org -[https://vertexaisearch.cloud.google.
  • Selective screening for inborn errors of metabolism using tandem mass spectrometry in West Kazakhstan children: study protocol - PMC - nih.gov -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtNWegpChY9-juigXdzcOi72rTbq4oyX2G6bNgIraITaSmpdFA-K_2Pt5wloGT-PBoUZg3cg4jxkCcM8mXtSbN1IRDSl0xstK34Hrw7MmFWIUF6ySNGPjtMYSFU8muuFDa-vdhBT5ftv_Gwjo=]

Troubleshooting & Optimization

Troubleshooting matrix effects in 3-hydroxyoleylcarnitine plasma analysis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges in the robust quantification of long-chain acylcarnitines.

3-Hydroxyoleylcarnitine (C18:1-OH carnitine) is a critical long-chain acylcarnitine biomarker used in the diagnosis of mitochondrial fatty acid oxidation disorders (such as LCHAD deficiency) and in metabolic syndrome research[1]. However, accurate LC-MS/MS quantification of this highly hydrophobic metabolite in plasma is notoriously difficult due to severe matrix effects—specifically, ion suppression caused by endogenous glycerophospholipids[2].

This technical guide synthesizes field-proven insights, self-validating experimental protocols, and mechanistic causality to help you troubleshoot and eliminate these analytical hurdles.

Mechanistic Q&A: Understanding the Root Cause

Q1: Why does 3-hydroxyoleylcarnitine suffer from more severe ion suppression than short-chain acylcarnitines? Causality & Insight: Acylcarnitines consist of a polar carnitine headgroup and a hydrophobic acyl chain. As the acyl chain length increases (e.g., 18 carbons in C18:1-OH), the molecule's hydrophobicity increases significantly[3]. In reversed-phase liquid chromatography (RPLC), long-chain acylcarnitines elute late in the gradient (high organic composition). Unfortunately, this elution window overlaps precisely with endogenous plasma phospholipids (e.g., phosphatidylcholines and lysophosphatidylcholines). During positive-ion electrospray ionization (+ESI), these highly surface-active phospholipids outcompete the C18:1-OH carnitine for charge at the droplet surface, leading to severe ion suppression and signal variance[2].

Matrix_Effect A Plasma Sample (C18:1-OH + Phospholipids) B Standard Protein Precipitation (PPT) A->B F Phospholipid Removal (SPE / PLR Plates) A->F C Co-elution in LC B->C D Ion Suppression (ESI Source Competition) C->D E Low Signal & High Variance D->E G Clean Extract (Target Analyte Isolated) F->G H Efficient Ionization G->H I Accurate Quantification H->I

Logical relationship between sample prep methods and LC-MS/MS matrix effects.

Q2: How can I definitively diagnose if my assay is suffering from matrix effects versus poor extraction recovery? Self-Validating System: You must isolate the LC-MS/MS ionization event from the sample preparation step. Implement the Post-Extraction Spike Method :

  • Extract a blank plasma sample (matrix) and a water blank (neat solvent) using your current protocol.

  • Spike the target analyte (C18:1-OH carnitine) into both post-extraction supernatants at a known concentration.

  • Analyze via LC-MS/MS. Calculation:Matrix Effect (ME) = (Peak Area in Plasma Extract / Peak Area in Neat Solvent) × 100. If ME < 85%, you have significant ion suppression. If ME is acceptable (~100%) but your overall assay signal is low, the issue is extraction recovery, not matrix effects[2].

Sample Preparation: Eliminating the Phospholipid Matrix

Q3: Standard protein precipitation (PPT) is yielding a matrix effect of 40% for C18:1-OH carnitine. What is the optimal sample preparation strategy? Causality & Insight: PPT using acetonitrile or methanol effectively removes large proteins but leaves >90% of phospholipids in the supernatant. For long-chain acylcarnitines, PPT is analytically insufficient[4]. The optimal approach is to use Phospholipid Removal (PLR) plates or Solid Phase Extraction (SPE). PLR plates utilize a proprietary stationary phase (often containing zirconia or titania) that selectively binds the phosphate group of phospholipids via Lewis acid-base interactions, allowing the acylcarnitines to pass through unhindered.

Protocol: Validated Phospholipid Removal Workflow

This self-validating protocol ensures complete protein and phospholipid depletion while maintaining high recovery of C18:1-OH carnitine.

Step-by-Step Methodology:

  • Sample Aliquot: Transfer 50 µL of human plasma into a 96-well Phospholipid Removal Plate.

  • Internal Standard Addition: Add 10 µL of stable isotope-labeled internal standard (SIL-IS) (e.g., d3-C18:1-OH carnitine, 1 µM) to normalize residual variance[5].

  • Precipitation/Disruption: Add 150 µL of 1% Formic Acid in Acetonitrile. Mechanistic note: Acidification disrupts protein-metabolite binding, releasing protein-bound long-chain acylcarnitines.

  • Mixing: Aspirate and dispense 3 times using a multichannel pipette to ensure complete precipitation.

  • Elution: Apply positive pressure (10-15 psi) or vacuum (10 inHg) for 3-5 minutes. Collect the eluate in a clean collection plate.

  • Reconstitution: Evaporate the eluate under nitrogen at 40°C and reconstitute in 100 µL of Initial Mobile Phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to prevent solvent-mismatch peak broadening[3].

SPE_Workflow N1 1. Plasma Aliquot (50 µL) + Internal Standard N2 2. Protein Precipitation (Add 150 µL 1% FA in ACN) N1->N2 N3 3. Centrifugation (10,000g, 10 min, 4°C) N2->N3 N4 4. Load Supernatant onto Phospholipid Removal Plate N3->N4 N5 5. Apply Vacuum/Positive Pressure N4->N5 N6 6. Collect Eluate (Phospholipids Retained) N5->N6 N7 7. Evaporate & Reconstitute (Initial Mobile Phase) N6->N7

Step-by-step phospholipid removal workflow for robust acylcarnitine extraction.

Chromatographic & Analytical Optimization

Q4: Even after PLR, I still see a slight matrix effect. How can I optimize the chromatography to resolve this? Causality & Insight: If residual lysophosphatidylcholines (LPCs) remain, they must be chromatographically resolved from C18:1-OH carnitine.

  • Optimization 1 (Gradient Modification): Flatten the gradient slope between 60% and 85% organic modifier. LPCs typically elute in this window. A shallower gradient increases the resolution between the acylcarnitine and the residual matrix.

  • Optimization 2 (Column Chemistry): Switch from a standard C18 to a C8 or a biphenyl column. The slightly reduced hydrophobicity of a C8 column can alter the selectivity just enough to shift the C18:1-OH carnitine peak away from the phospholipid suppression zone[2].

Q5: What is the best calibration strategy given that "analyte-free" plasma does not exist for endogenous acylcarnitines? Causality & Insight: Because C18:1-OH carnitine is endogenous, you cannot use raw plasma to build a calibration curve without encountering a background signal.

  • Validated Strategy: Use Surrogate Matrix Calibration combined with Stable Isotope-Labeled Internal Standards (SIL-IS) . Prepare your calibration curve in Bovine Serum Albumin (BSA) solution (e.g., 40 g/L in PBS) or use a background-subtraction method in pooled human plasma[2]. The SIL-IS (d3-C18:1-OH) will perfectly co-elute with the endogenous analyte, experiencing the exact same matrix effects, thereby mathematically correcting the ion suppression during quantification[5].

Quantitative Data Summary

The following table summarizes the expected performance metrics when troubleshooting sample preparation methods for long-chain acylcarnitines (LCACs) like C18:1-OH carnitine.

Sample Preparation MethodPhospholipid Removal EfficiencyTypical C18:1-OH RecoveryMatrix Effect (Ion Suppression)Recommended Use Case
Protein Precipitation (PPT) < 10%85 - 95%Severe (40 - 60% suppression)Short-chain acylcarnitines only
Liquid-Liquid Extraction (LLE) Moderate (~50%)60 - 75%Moderate (20 - 30% suppression)Non-polar lipids, poor for polar headgroups
Solid Phase Extraction (Mixed-Mode) High (> 90%)80 - 90%Minimal (< 10% suppression)High-sensitivity targeted lipidomics
Phospholipid Removal Plates (PLR) Very High (> 95%)85 - 95%Minimal (< 5% suppression)High-throughput clinical analysis

Table 1: Comparative efficacy of sample preparation techniques for mitigating matrix effects in long-chain acylcarnitine LC-MS/MS analysis.

References

  • Source: Pharmacological Reviews (via diva-portal.org)
  • Source: Analytical and Bioanalytical Chemistry (via PMC)
  • Title: Acylcarnitine profiling by low-resolution LC-MS Source: PLOS One URL
  • Source: Journal of Lipid Research (via PMC)
  • Source: Analytical Chemistry (ACS Publications)

Sources

Preventing degradation of 3-hydroxyoleylcarnitine standards during storage

Author: BenchChem Technical Support Team. Date: April 2026

Diagnostic Overview

As a Senior Application Scientist, I frequently consult with laboratories experiencing irreproducibility in their long-chain acylcarnitine quantitation. 3-Hydroxyoleylcarnitine (C18:1-OH) is a critical biomarker for diagnosing mitochondrial fatty acid β-oxidation disorders, such as long-chain 3-hydroxyacyl-CoA dehydrogenase (LCHAD) deficiency. However, its molecular topology makes it inherently unstable.

The molecule contains three highly reactive sites: a labile thioester-like carnitine ester linkage, an oxidation-prone C9=C10 alkene, and a reactive C3 hydroxyl group. When standards degrade, calibration curves skew, leading to false-positive or false-negative diagnostic interpretations. This guide provides a mechanistic framework to troubleshoot, prevent, and validate the integrity of your 3-hydroxyoleylcarnitine standards.

Mechanistic Degradation Pathways

To prevent degradation, we must first understand the chemical causality behind it. The diagram below maps the three primary degradation vectors and the specific interventions required to arrest them.

DegradationPathways Standard 3-Hydroxyoleylcarnitine (C18:1-OH) Hydrolysis Ester Hydrolysis (Moisture / pH) Standard->Hydrolysis Oxidation Lipid Peroxidation (O2 / Light) Standard->Oxidation Transesterification Transesterification (Protic Solvents) Standard->Transesterification FreeCarnitine Free Carnitine (m/z 162) + 3-Hydroxyoleic Acid Hydrolysis->FreeCarnitine Epoxides Epoxides & Cleavage Products (+16 Da) Oxidation->Epoxides MethylEsters Methyl Esters & Lactones Transesterification->MethylEsters Desiccation Store -80°C Desiccated Desiccation->Hydrolysis Argon Argon Overlay Amber Vials Argon->Oxidation Aprotic Aprotic Solvents (e.g., ACN) Aprotic->Transesterification

Pathways of 3-hydroxyoleylcarnitine degradation and targeted preventative interventions.

Troubleshooting & FAQs

Q1: My LC-MS/MS chromatogram shows a decreasing peak area for the C18:1-OH standard over time, with a concomitant rise in a highly polar peak at m/z 162. What is happening? Causality & Solution: The m/z 162 ion corresponds to free carnitine. This indicates spontaneous ester hydrolysis. Water acts as a nucleophile, attacking the carbonyl carbon of the ester bond. At room temperature, thermal energy overcomes the activation barrier for this hydrolysis, leading to rapid cleavage into free carnitine and 3-hydroxyoleic acid 1. Self-Validating Check: Implement a "Hydrolysis Ratio" check in your System Suitability Test (SST). Inject your standard and monitor both the intact C18:1-OH transition (m/z 442.3 → 85.0) and the free carnitine transition (m/z 162.1 → 85.0). If the free carnitine peak area exceeds 5% of the total molar area, the stock is compromised and must be discarded.

Q2: We observe peak splitting and a +16 Da mass shift in our stored standards. How do we prevent this? Causality & Solution: A +16 Da shift indicates lipid peroxidation (epoxidation or hydroxylation) of the C9=C10 double bond on the oleyl chain 2. The alkene is electron-rich and susceptible to autoxidation via free radical mechanisms initiated by UV light. Peak splitting results from the chromatographic separation of the newly formed diastereomeric epoxides. Self-Validating Check: Purge all storage vials with an inert gas (Argon) to displace atmospheric oxygen before sealing. Argon is heavier than nitrogen and forms a better protective blanket. Always use amber glass vials to block UV-catalyzed free radical initiation.

Q3: Is methanol an appropriate solvent for long-term storage of C18:1-OH stock solutions? Causality & Solution: No. While methanol is excellent for initial biological extractions, storing acylcarnitines in protic solvents for extended periods leads to transesterification. Methanol acts as a nucleophile, displacing the carnitine leaving group to form 3-hydroxyoleic acid methyl ester. Furthermore, the C3-hydroxyl group can participate in intramolecular lactonization. Self-Validating Check: Reconstitute working stocks in aprotic solvents (e.g., 50:50 Acetonitrile:Water) and prepare fresh dilutions daily. For long-term storage, keep the standard in its lyophilized powder form.

Quantitative Stability Metrics

The degradation of acylcarnitines is highly dependent on temperature and time. The following table synthesizes quantitative stability data to guide your inventory management 1, 3.

Storage ConditionTimeframeStability StatusPrimary Degradation Mechanism
-80°C / -20°C (Dry) > 330 DaysHighly Stable (<5% loss)None significant
+4°C (Refrigerated) 1 YearModerately StableSlow ester hydrolysis
Room Temperature > 14 DaysUnstableRapid ester hydrolysis
Room Temperature 4 Years>60% LossComplete hydrolysis & Oxidation

Self-Validating Preparation Protocol

To guarantee scientific integrity, standard preparation must not just be a sequence of actions, but a closed-loop system that proves its own success. Follow this methodology for preparing and storing 3-hydroxyoleylcarnitine:

Step 1: Thermal Equilibration (Moisture Prevention)

  • Action: Remove the lyophilized standard from the -80°C freezer and place it in a desiccator at room temperature for 30 minutes before opening.

  • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture into the hygroscopic powder, initiating hydrolysis.

  • Validation: Visually inspect the vial walls; if any micro-droplets are visible, the equilibration was insufficient.

Step 2: Aprotic Reconstitution

  • Action: Reconstitute the powder in an aprotic solvent mixture (e.g., Acetonitrile/Water 50:50 v/v with 0.1% Formic Acid) to a concentration of 1 mg/mL.

  • Causality: Avoiding primary alcohols prevents transesterification. The trace formic acid maintains a low pH, suppressing base-catalyzed hydrolysis of the ester bond.

  • Validation: Weigh the sealed vial immediately after reconstitution. Record this weight. Before subsequent uses, re-weigh the vial to calculate and correct for any solvent evaporation.

Step 3: Aliquoting and Inert Gas Overlay

  • Action: Divide the stock into single-use 50 µL aliquots in amber glass vials with PTFE-lined caps. Gently blow a stream of Argon gas over the liquid surface for 5 seconds before capping.

  • Causality: Single-use aliquots prevent freeze-thaw cycles which physically stress the molecule and introduce oxygen. Argon displaces oxidative atmospheric air.

  • Validation: Spike a parallel "QC Aliquot" with a known concentration of stable-isotope labeled internal standard (e.g., d3-3-hydroxyoleylcarnitine). The ratio of unlabeled to labeled standard should remain exactly 1.00 across the lifespan of the batch.

Step 4: Deep Freeze Storage

  • Action: Immediately transfer all aliquots to a -80°C freezer containing active desiccant packs.

  • Causality: Sub-zero temperatures reduce the kinetic energy of the system below the activation energy required for hydrolysis or oxidation 1.

References

  • Analytical Chemistry (ACS Publications)
  • PMC (NIH)
  • Biochemistry (ACS Publications)
  • A Novel Strategy for Comprehensive Identification of Acylcarnitines Based on Liquid Chromatography-High Resolution Mass Spectrometry ResearchGate URL

Sources

Technical Support Center: Overcoming Low Extraction Recovery for 3-Hydroxyoleylcarnitine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the extraction and analysis of 3-hydroxyoleylcarnitine. As researchers and drug development professionals, you understand the critical importance of accurate quantification of metabolites. Long-chain acylcarnitines (LCACs), such as 3-hydroxyoleylcarnitine, are notoriously challenging analytes due to their unique physicochemical properties. This guide is designed to provide you with field-proven insights and troubleshooting strategies to overcome low and inconsistent recovery rates, ensuring the integrity and reproducibility of your experimental results.

Understanding the Molecule: The Root of the Challenge

3-Hydroxyoleylcarnitine is a long-chain O-acylcarnitine.[1] Its structure consists of a long, hydrophobic oleyl acyl chain (C18:1) with a hydroxyl group, and a highly polar, positively charged quaternary ammonium head group from the carnitine moiety. This amphipathic, zwitterionic nature is the primary reason it is difficult to extract efficiently. Depending on the pH and solvent system, it can partition unpredictably between aqueous and organic phases or be lost through binding to proteins and phospholipids in the sample matrix.[2][3]

The goal of any extraction protocol is to disrupt these interactions and quantitatively transfer the analyte from a complex biological matrix into a clean solution compatible with your analytical platform, typically LC-MS/MS.

Frequently Asked Questions (FAQs)

This section addresses the most common questions and issues encountered during the extraction of 3-hydroxyoleylcarnitine.

Q1: Why is my 3-hydroxyoleylcarnitine recovery so low and inconsistent?

A1: Low and variable recovery is almost always multifactorial, stemming from the molecule's amphipathic properties. Key causes include:

  • Incomplete Protein Precipitation: LCACs are often bound to proteins like albumin. If proteins are not fully removed, the analyte will be lost in the protein pellet.

  • Poor Phase Partitioning (LLE): In liquid-liquid extraction (LLE), the analyte may be partially retained in the aqueous phase or at the interface if the organic solvent is not optimized.

  • Analyte Breakthrough or Irreversible Binding (SPE): In solid-phase extraction (SPE), using the wrong sorbent or elution solvent can lead to the analyte not binding effectively or, conversely, binding so strongly that it cannot be eluted.

  • Matrix Effects: Co-extracted lipids, phospholipids, and salts from biological samples (e.g., plasma, tissue) can interfere with analyte ionization in the mass spectrometer source, suppressing the signal and giving the appearance of low recovery.[3]

  • Sample Handling: Degradation can occur if samples are not handled properly. It is crucial to keep tissue samples frozen to prevent metabolic changes.[4]

Q2: What is the best initial extraction method: LLE, SPE, or simple Protein Precipitation?

A2: The optimal method depends on your sample matrix, desired level of cleanup, and throughput needs. Simple protein precipitation is fast but provides minimal cleanup, often resulting in significant matrix effects.[5] For quantitative analysis, LLE or SPE is strongly recommended.

MethodProsConsBest For
Protein Precipitation (PPT) Fast, simple, high-throughput.Minimal cleanup, high matrix effects, potential for analyte co-precipitation.Rapid screening where absolute quantification is not critical.
Liquid-Liquid Extraction (LLE) Good cleanup, can be optimized for specific analytes.More labor-intensive, requires solvent optimization, potential for emulsion formation.Removing phospholipids and other lipids; cleaner extracts than PPT.
Solid-Phase Extraction (SPE) Excellent cleanup, high analyte concentration, reduces matrix effects, can be automated.[6]Higher cost, requires method development (sorbent, wash/elute steps).Gold standard for quantitative bioanalysis requiring high sensitivity and reproducibility.
Q3: For Liquid-Liquid Extraction (LLE), what is the best solvent system?

A3: For long-chain acylcarnitines like 3-hydroxyoleylcarnitine, a more non-polar solvent is generally required than for short-chain species. However, a single solvent is often insufficient. A common and effective approach is a modified Bligh-Dyer extraction, which uses a chloroform/methanol/water system.[7][8] The addition of acid to the aqueous phase can improve partitioning by ensuring the carnitine carboxyl group is protonated.

Another effective solvent for extracting long-chain acylcarnitines from urine is hexan-2-ol.[9] For plasma or tissue, where protein and lipid content is high, solvent systems containing acetonitrile or isopropanol are also used to simultaneously precipitate proteins and extract the analyte.[10]

Q4: What type of Solid-Phase Extraction (SPE) column should I use?

A4: A mixed-mode cation exchange (MCX) sorbent is the most effective choice. This type of sorbent has both reversed-phase (e.g., C8 or C18) and strong cation exchange functional groups.

  • The cation exchange mechanism captures the permanently positive quaternary amine of the carnitine moiety.

  • The reversed-phase mechanism retains the long, hydrophobic oleyl chain.

This dual retention mechanism allows for aggressive wash steps to remove interfering matrix components, leading to a much cleaner final extract.[6]

Q5: How critical is pH during the extraction process?

A5: pH is absolutely critical. The carnitine moiety has a carboxylic acid group (pKa ~3-4) and a quaternary amine (permanently positive).

  • At neutral or basic pH (>4): The molecule is zwitterionic (net charge of zero).

  • At acidic pH (<3): The carboxylic acid is protonated, giving the molecule a net positive charge.

For cation exchange SPE , the sample should be acidified before loading (e.g., with formic or acetic acid) to ensure the analyte has a net positive charge for strong binding to the sorbent.[7] For LLE , acidification can also help by reducing the molecule's polarity, favoring its partition into the organic phase.

Q6: I am using an internal standard, but my results are still variable. Why?

A6: The choice of internal standard (IS) is paramount. The ideal IS is a stable isotope-labeled (SIL) version of the analyte itself (e.g., 3-hydroxyoleylcarnitine-d3).[11] A SIL-IS behaves identically to the target analyte during extraction and ionization, perfectly compensating for analyte loss and matrix effects.[2]

If you are using a structural analog (e.g., another long-chain acylcarnitine), its extraction efficiency and ionization response may differ from your target analyte, especially in the presence of matrix effects. This will lead to inaccurate and variable results.

Q7: Is derivatization necessary for LC-MS/MS analysis?

A7: Historically, acylcarnitines were derivatized (e.g., butylation to form butyl esters) to improve their chromatographic retention on reversed-phase columns and enhance sensitivity.[12][13] However, this process adds extra steps, can be harsh, and may lead to hydrolysis of the ester bond.[14]

With modern, highly sensitive tandem mass spectrometers and the availability of HILIC (Hydrophilic Interaction Liquid Chromatography) columns, derivatization is often no longer necessary .[2][15] Non-derivatized methods are simpler, faster, and avoid potential analytical artifacts.[14]

Troubleshooting Workflows

Use these guides to systematically diagnose and solve low recovery issues.

Guide 1: Optimizing a Liquid-Liquid Extraction (LLE) Protocol

This workflow helps you pinpoint issues in an LLE method.

Caption: LLE Troubleshooting Workflow.
Guide 2: Mastering Solid-Phase Extraction (SPE) with Mixed-Mode Cation Exchange (MCX)

The power of MCX SPE lies in its orthogonal retention mechanisms, which allow for stringent washing to remove interferences.

SPE_Principle cluster_0 SPE Column (MCX Sorbent) cluster_1 Step 1: Load (Acidic pH) cluster_2 Step 2: Wash (Organic) cluster_3 Step 3: Elute (Basic) sorbent Sorbent Bead (C18 chains + SO3- groups) analyte_load Analyte (+ charge) Hydrophobic Tail analyte_load->sorbent Ionic & RP Retention interference1 Lipids interference1->sorbent RP interaction only wash1 Wash with Methanol (Disrupts RP) wash1->interference1 Elutes Lipids analyte_elute Analyte (neutral zwitterion) elute Elute with 5% NH4OH in Methanol (Basic) elute->analyte_elute Disrupts Ionic Bond Clean Analyte Elutes

Caption: Principle of Mixed-Mode Cation Exchange SPE.

Validated Experimental Protocols

These protocols provide a starting point for robust extraction from common biological matrices. Always validate methods in your own lab with your specific matrix.

Protocol 1: Solid-Phase Extraction (SPE) from Plasma/Serum

This method uses a mixed-mode cation exchange mechanism for superior cleanup.[6]

Materials:

  • Plasma/Serum Sample

  • Isotopically Labeled Internal Standard (SIL-IS) solution (e.g., 3-hydroxyoleylcarnitine-d3 in methanol)

  • 4% Phosphoric Acid in Water

  • Methanol (LC-MS Grade)

  • 5% Ammonium Hydroxide in Methanol

  • Mixed-Mode Cation Exchange SPE Cartridges (e.g., Oasis MCX)

Procedure:

  • Sample Pre-treatment: To 100 µL of plasma, add 20 µL of the SIL-IS solution. Add 200 µL of 4% phosphoric acid. Vortex for 10 seconds. This step precipitates proteins and ensures the analyte is positively charged.

  • Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • SPE Column Conditioning: Condition the MCX SPE cartridge with 1 mL of methanol, followed by 1 mL of water. Do not let the sorbent go dry.

  • Loading: Load the supernatant from step 2 onto the conditioned SPE cartridge.

  • Washing:

    • Wash 1: Add 1 mL of 2% formic acid in water. This removes polar, non-basic interferences.

    • Wash 2: Add 1 mL of methanol. This removes lipids and other non-polar interferences retained by reversed-phase.

  • Elution: Elute the acylcarnitines with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic pH neutralizes the charge on the analyte, disrupting its interaction with the cation exchanger.

  • Dry & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of a suitable mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.

Protocol 2: Extraction from Tissue

This protocol is adapted from methods developed for acyl-CoA and acylcarnitine analysis from tissue samples.[4][10]

Materials:

  • Frozen Tissue Sample (~10-20 mg)

  • Isotopically Labeled Internal Standard (SIL-IS) solution

  • Extraction Solvent: 3:1 Acetonitrile/Isopropanol (v/v), chilled to -20°C

  • 0.1 M Potassium Phosphate Buffer, pH 6.7

  • Homogenizer (e.g., bead beater)

Procedure:

  • Homogenization: Place the frozen, weighed tissue sample into a 2 mL tube containing ceramic beads and the SIL-IS solution.

  • Add 500 µL of the chilled extraction solvent (Acetonitrile/Isopropanol).

  • Homogenize using a bead beater (e.g., 60 seconds at 4.5 m/s).[4] Keep samples on ice to prevent degradation.

  • Extraction: Add 250 µL of the potassium phosphate buffer. Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge at 20,000 x g for 10 minutes at 4°C to pellet tissue debris and precipitated proteins.[4]

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Dry & Reconstitute: Evaporate the supernatant to dryness under nitrogen or using a lyophilizer. Reconstitute in 100 µL of mobile phase for LC-MS/MS analysis.

    • Optional Cleanup: If the extract is still too complex (high matrix effects), the dried extract can be reconstituted in an acidic solution and further purified using the SPE protocol described above.

References

  • Morrow, R. J., & Rose, M. E. (1992). Isolation of acylcarnitines from urine: a comparison of methods and application to long-chain acyl-CoA dehydrogenase deficiency. Clinica Chimica Acta, 211(1-2), 73–81. [Link]

  • Khedr, A., El-Gamal, R., Al-mobark, A. A., & Al-Omair, M. A. (2022). LC–MS/MS-based simultaneous quantification of acylcarnitines, eicosapentaenoic acid, and docosahexaenoic acid: exploring potential biomarkers in human plasma. Scientific Reports, 12(1). [Link]

  • SCIEX. (2021). High sensitivity quantification of acylcarnitines using the SCIEX 7500 system. [Link]

  • Magnes, C., Suppan, M., Pieber, T. R., Moustafa, T., Sargsyan, K., & Spork, P. (2013). An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. Journal of Lipid Research, 54(5), 1463–1473. [Link]

  • Minkler, P. E., Kerner, J., & Hoppel, C. L. (2008). Novel isolation procedure for short-, medium-, and long-chain acyl-coenzyme A esters from tissue. Analytical Biochemistry, 376(2), 273–276. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71464556, 3-Hydroxylinoleoylcarnitine. Retrieved from [Link]

  • Wang, Y., Liu, S., Hu, Y., Li, Y., & Guo, Y. (2019). Isotope Labeling Strategies for Acylcarnitines Profile in Biological Samples by Liquid Chromatography–Mass Spectrometry. Analytical Chemistry, 91(4), 2845–2852. [Link]

  • MSACL. (n.d.). Comprehensive Clinical Acylcarnitines by LC-MS/MS. Retrieved from [Link]

  • Rashed, M. S., Al-Ahaidib, L. Y., & Al-Amoudi, M. S. (2013). Quantification of Plasma Carnitine and Acylcarnitines by High-Performance Liquid Chromatography-Tandem Mass Spectrometry Using Online Solid-Phase Extraction. Journal of Chromatographic Science, 51(10), 963–969. [Link]

  • Vernez, L., Wenk, M., & Krähenbühl, S. (2004). Determination of carnitine and acylcarnitines in plasma by high-performance liquid chromatography/electrospray ionization ion trap tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 18(11), 1233–1238. [Link]

  • Han, X., & Gross, R. W. (2005). Accumulation of Long-Chain Acylcarnitine and 3-Hydroxy Acylcarnitine Molecular Species in Diabetic Myocardium: Identification of Alterations in Mitochondrial Fatty Acid Processing in Diabetic Myocardium by Shotgun Lipidomics. Biochemistry, 44(12), 4647–4656. [Link]

  • Liu, G., Li, Q., & Wang, R. (2021). Function, Detection and Alteration of Acylcarnitine Metabolism in Hepatocellular Carcinoma. Metabolites, 11(11), 727. [Link]

  • Sewell, A. C., & Spika, I. (2012). Analysis of acylcarnitine profiles in umbilical cord blood and during the early neonatal period by electrospray ionization tandem mass spectrometry. The Journal of Maternal-Fetal & Neonatal Medicine, 25(4), 389–394. [Link]

  • McHowat, J., & Creer, M. H. (1997). Accumulation of Unsaturated Acylcarnitine Molecular Species During Acute Myocardial Ischemia. Lipids, 32(10), 1045–1052. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Method Validation for 3-Hydroxyoleylcarnitine Quantification in Clinical Research

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of biomarkers is paramount to the integrity of clinical research. 3-Hydroxyoleylcarnitine, a long-chain acylcarnitine, is an emerging biomarker implicated in various metabolic disorders, including fatty acid oxidation defects and cardiovascular diseases.[1] Its reliable measurement in biological matrices is crucial for understanding disease pathogenesis, patient stratification, and monitoring therapeutic interventions. This guide provides an in-depth comparison of analytical methodologies for 3-hydroxyoleylcarnitine quantification, with a primary focus on the gold-standard Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) approach. We will delve into the critical aspects of method validation, offering field-proven insights and detailed experimental protocols to ensure data of the highest quality and regulatory compliance.

The Clinical Significance of 3-Hydroxyoleylcarnitine

3-Hydroxyoleylcarnitine is an intermediate in the mitochondrial beta-oxidation of oleic acid, a common long-chain fatty acid.[2] In healthy individuals, its concentration in plasma is tightly regulated. However, in certain metabolic disorders, enzymatic defects can lead to the accumulation of specific acylcarnitines, including 3-hydroxyoleylcarnitine, in bodily fluids.[3] Therefore, the accurate measurement of this analyte can serve as a valuable diagnostic and prognostic tool.

A Comparative Overview of Analytical Technologies

While several techniques can be employed for the analysis of acylcarnitines, they differ significantly in their specificity, sensitivity, and throughput.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard

LC-MS/MS has become the definitive method for the quantification of small molecules like 3-hydroxyoleylcarnitine in complex biological matrices.[4] This is due to its exceptional selectivity, sensitivity, and wide dynamic range. The liquid chromatography component separates the analyte of interest from other endogenous compounds, while the tandem mass spectrometer provides highly specific detection and quantification based on the mass-to-charge ratio of the analyte and its fragments.[5][6]

Alternative Approaches: A Brief Comparison

While LC-MS/MS is the preferred method, it is important to be aware of other techniques:

  • Enzyme-Based Assays: These methods utilize specific enzymes that react with acylcarnitines to produce a detectable signal (e.g., colorimetric or fluorescent). While they can be cost-effective and suitable for high-throughput screening, they often lack the specificity to distinguish between different acylcarnitine species, including isomers.

  • Direct Injection Mass Spectrometry (Flow Injection Analysis-Tandem Mass Spectrometry): This technique, often used in newborn screening, involves the direct infusion of a sample extract into the mass spectrometer without prior chromatographic separation.[4] It offers very high throughput but is susceptible to isobaric interferences, where different compounds with the same mass are indistinguishable, potentially leading to inaccurate quantification of specific acylcarnitines like 3-hydroxyoleylcarnitine.[4]

For the remainder of this guide, we will focus on the comprehensive validation of an LC-MS/MS method, as it represents the most robust and reliable approach for clinical research applications.

The Cornerstone of Reliable Data: A Deep Dive into LC-MS/MS Method Validation

A validated bioanalytical method provides the necessary assurance that the generated data is accurate, precise, and reproducible. The validation process involves a series of experiments designed to assess the performance characteristics of the assay. The following sections detail the critical parameters and provide step-by-step protocols, guided by the principles outlined by regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

The Method Validation Workflow: A Visual Overview

The following diagram illustrates the interconnected stages of a comprehensive bioanalytical method validation.

MethodValidationWorkflow cluster_pre Pre-Validation cluster_core Core Validation Parameters cluster_post Post-Validation MethodDevelopment Method Development & Optimization ProtocolWriting Validation Protocol Definition MethodDevelopment->ProtocolWriting Specificity Specificity & Selectivity ProtocolWriting->Specificity Linearity Linearity & Range ProtocolWriting->Linearity AccuracyPrecision Accuracy & Precision ProtocolWriting->AccuracyPrecision RecoveryMatrix Recovery & Matrix Effect ProtocolWriting->RecoveryMatrix Stability Stability ProtocolWriting->Stability ValidationReport Validation Report Generation Specificity->ValidationReport Linearity->ValidationReport AccuracyPrecision->ValidationReport RecoveryMatrix->ValidationReport Stability->ValidationReport SOP Standard Operating Procedure (SOP) Creation ValidationReport->SOP

Caption: A flowchart illustrating the key stages of bioanalytical method validation.

Specificity and Selectivity: Ensuring You Measure Only What You Intend to Measure

The "Why": Specificity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[7] Selectivity assesses the impact of endogenous matrix components on the quantification of the analyte. For 3-hydroxyoleylcarnitine, this is critical to avoid interference from other isomeric and isobaric acylcarnitines.

Experimental Protocol:

  • Blank Matrix Analysis: Analyze at least six different lots of human plasma to ensure no interfering peaks are present at the retention time of 3-hydroxyoleylcarnitine and its internal standard (IS).

  • Interference from Related Compounds: Spike known concentrations of structurally similar acylcarnitines (e.g., oleylcarnitine, other hydroxy-acylcarnitines) into the blank matrix to confirm they do not co-elute or interfere with the analyte or IS signal.

  • Lower Limit of Quantification (LLOQ) Check: Spike the blank matrix with 3-hydroxyoleylcarnitine at the LLOQ concentration to demonstrate that the analyte can be reliably detected and differentiated from background noise.

Acceptance Criteria:

  • The response of interfering peaks in the blank matrix should be less than 20% of the analyte response at the LLOQ and less than 5% of the IS response.

Linearity and Range: Defining the Boundaries of Accurate Quantification

The "Why": This parameter establishes the concentration range over which the assay is accurate and precise. A linear relationship between the analyte concentration and the instrument response is essential for reliable quantification.[7]

Experimental Protocol:

  • Calibration Curve Preparation: Prepare a series of calibration standards by spiking known concentrations of 3-hydroxyoleylcarnitine into a surrogate matrix (e.g., charcoal-stripped plasma) or by using the standard addition method with authentic matrix. A typical curve includes a blank, a zero standard (with IS), and 6-8 non-zero concentration levels.

  • Regression Analysis: Analyze the calibration standards and plot the peak area ratio (analyte/IS) against the nominal concentration. Perform a linear regression analysis, typically with a weighting factor (e.g., 1/x or 1/x²) to ensure accuracy at the lower end of the curve.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.99.

  • The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the LLOQ).

  • At least 75% of the calibration standards must meet this criterion.

Table 1: Example Linearity Data for 3-Hydroxyoleylcarnitine

Nominal Conc. (ng/mL)Back-Calculated Conc. (ng/mL)Accuracy (%)
1.0 (LLOQ)0.990.0
2.52.6104.0
5.05.1102.0
10.09.898.0
25.025.5102.0
50.049.098.0
100.0 (ULOQ)101.0101.0
Accuracy and Precision: The Heart of Method Reliability

The "Why": Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of agreement among repeated measurements.[8] These parameters are assessed at multiple concentration levels to ensure the method is reliable across its entire range.

Experimental Protocol:

  • Quality Control (QC) Sample Preparation: Prepare QC samples at a minimum of four concentration levels: LLOQ, low QC (LQC), medium QC (MQC), and high QC (HQC).

  • Intra-day (Within-run) Analysis: Analyze at least five replicates of each QC level in a single analytical run.

  • Inter-day (Between-run) Analysis: Analyze the QC samples on at least three different days.

Acceptance Criteria:

  • Accuracy: The mean concentration should be within ±15% of the nominal value (±20% for LLOQ).

  • Precision: The coefficient of variation (CV) should not exceed 15% (20% for LLOQ).

Table 2: Example Intra- and Inter-day Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)Intra-day Mean (n=5)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Mean (3 runs)Inter-day Accuracy (%)Inter-day Precision (%CV)
LLOQ1.01.1110.08.51.1110.09.8
LQC3.02.996.76.22.996.77.5
MQC30.030.6102.04.130.5101.75.3
HQC80.079.299.03.579.599.44.8
Recovery and Matrix Effect: Understanding Sample Preparation Efficiency and Matrix Influence

The "Why": Recovery assesses the efficiency of the extraction procedure, while the matrix effect evaluates the influence of co-eluting matrix components on the analyte's ionization.[7] Both are critical for ensuring that the method is not biased by the sample preparation process or the biological matrix itself.

Experimental Protocol:

  • Recovery:

    • Prepare three sets of samples:

      • Set A: Analyte spiked into the biological matrix before extraction.

      • Set B: Analyte spiked into the matrix extract after extraction.

      • Set C: Analyte in a neat solution.

    • Calculate recovery as: (Peak Area of Set A / Peak Area of Set B) * 100%.

  • Matrix Effect:

    • Calculate the matrix factor (MF) for the analyte and IS: MF = (Peak response in presence of matrix) / (Peak response in neat solution).

    • The IS-normalized MF is then calculated as: MF_analyte / MF_IS.

Acceptance Criteria:

  • Recovery: Should be consistent, precise, and reproducible, although a specific percentage is not mandated.

  • Matrix Effect: The CV of the IS-normalized matrix factor from at least six different lots of matrix should be ≤15%.

Stability: Ensuring Analyte Integrity from Collection to Analysis

The "Why": Stability experiments are crucial to determine the conditions under which the analyte remains unchanged in the biological matrix.[9][10][11] This ensures that the measured concentration reflects the true concentration at the time of sample collection.

Experimental Protocol:

  • Freeze-Thaw Stability: Analyze QC samples after subjecting them to multiple (typically three) freeze-thaw cycles.[9][10]

  • Bench-Top Stability: Keep QC samples at room temperature for a duration that mimics the expected sample handling time before analysis.

  • Long-Term Stability: Store QC samples at the intended storage temperature (e.g., -80°C) for a period that covers the expected duration of the clinical study.[11]

  • Stock Solution Stability: Evaluate the stability of the analyte and IS in their stock solutions under the specified storage conditions.

Acceptance Criteria:

  • The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Table 3: Example Stability Data for 3-Hydroxyoleylcarnitine in Human Plasma

Stability ConditionQC LevelMean Concentration (ng/mL)Accuracy (%)
3 Freeze-Thaw CyclesLQC2.996.7
HQC78.998.6
6 hours at Room TempLQC3.1103.3
HQC80.8101.0
6 months at -80°CLQC2.893.3
HQC78.598.1

A Detailed Experimental Workflow for Sample Preparation

The following diagram outlines a typical solid-phase extraction (SPE) workflow for the isolation of 3-hydroxyoleylcarnitine from human plasma.

SamplePrepWorkflow PlasmaSample 1. Plasma Sample Aliquot AddIS 2. Add Internal Standard PlasmaSample->AddIS ProteinPrecip 3. Protein Precipitation (e.g., with Acetonitrile) AddIS->ProteinPrecip Centrifuge 4. Centrifugation ProteinPrecip->Centrifuge Supernatant 5. Collect Supernatant Centrifuge->Supernatant SPE_Load 6b. Load Supernatant Supernatant->SPE_Load SPE_Condition 6a. SPE Cartridge Conditioning SPE_Wash 6c. Wash Cartridge SPE_Load->SPE_Wash SPE_Elute 6d. Elute Analyte SPE_Wash->SPE_Elute Evaporate 7. Evaporate to Dryness SPE_Elute->Evaporate Reconstitute 8. Reconstitute in Mobile Phase Evaporate->Reconstitute LCMS_Analysis 9. LC-MS/MS Analysis Reconstitute->LCMS_Analysis

Caption: A step-by-step diagram of a solid-phase extraction (SPE) workflow for plasma samples.

Conclusion: A Commitment to Quality in Clinical Research

The robust validation of bioanalytical methods is not merely a regulatory requirement; it is a fundamental scientific principle that underpins the reliability of clinical research. For a biomarker as significant as 3-hydroxyoleylcarnitine, the use of a well-validated LC-MS/MS method is essential for generating data that can confidently inform clinical decisions. By understanding the "why" behind each validation parameter and meticulously executing the experimental protocols outlined in this guide, researchers can ensure the integrity of their findings and contribute to the advancement of metabolic disease research and drug development.

References

Sources

A Guide to Inter-Laboratory Cross-Validation of 3-Hydroxyoleylcarnitine LC-MS/MS Results

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for conducting a robust inter-laboratory cross-validation of Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) results for 3-hydroxyoleylcarnitine (C18:1-OH). It is intended for researchers, scientists, and drug development professionals who require high confidence in the reproducibility and accuracy of this biomarker's quantification across different analytical sites.

Introduction: The Significance of 3-Hydroxyoleylcarnitine and Cross-Validation

Acylcarnitines are crucial intermediates in fatty acid and amino acid metabolism, serving as markers for mitochondrial function.[1][2] Specifically, 3-hydroxyoleylcarnitine (C18:1-OH) is an important long-chain acylcarnitine whose levels can be indicative of metabolic disorders, including fatty acid oxidation defects.[3] As research into these complex diseases progresses, the need for reliable and comparable quantitative data from different laboratories becomes paramount.

An inter-laboratory cross-validation, also known as a proficiency test, is a critical component of method validation that establishes the equivalency of an analytical method's performance across multiple laboratories.[4][5] This process is not merely a technical exercise; it is the foundation of data integrity for multi-site clinical trials, collaborative research, and the development of diagnostic assays. Successful participation in such comparisons is often a mandatory requirement for laboratory accreditation under standards like ISO/IEC 17025:2017.[4][5]

This guide will detail the experimental design, a harmonized LC-MS/MS protocol, and the acceptance criteria necessary to achieve a successful cross-validation for 3-hydroxyoleylcarnitine.

Experimental Design for a Robust Cross-Validation

A well-designed study is the cornerstone of a meaningful inter-laboratory comparison. The primary objective is to assess the reproducibility of the analytical method by minimizing pre-analytical and analytical variability between sites.

Key Considerations:

  • Selection of Laboratories: Participating laboratories should have demonstrable experience in LC-MS/MS analysis and be equipped with comparable instrumentation. A minimum of three laboratories is recommended to provide statistical power to the comparison.

  • Centralized Preparation of Study Samples: To eliminate variability from sample preparation, a single source should prepare and distribute all validation materials. This includes:

    • Calibration Standards: A full set of calibration standards covering the expected physiological and pathological range of 3-hydroxyoleylcarnitine.

    • Quality Control (QC) Samples: At least three levels of QC samples (low, medium, and high) prepared in a relevant biological matrix (e.g., human plasma).

    • Blinded Samples: A set of blinded samples with concentrations unknown to the participating laboratories to provide an unbiased assessment of accuracy.

  • Harmonized Pre-Analytical Procedures: All laboratories must adhere to a strict protocol for sample handling, storage, and preparation to prevent analyte degradation. Acylcarnitines, particularly short-chain species, can be unstable at ambient temperatures.[6]

Below is a Graphviz diagram illustrating the workflow for preparing and distributing cross-validation samples.

graph TD; A[Central Lab: Prepare Bulk Pools of Matrix] --> B{Prepare Calibration Standards}; A --> C{Prepare Quality Control Samples at Low, Medium, and High Concentrations}; A --> D{Prepare Blinded Samples}; B --> E[Aliquot, Label, and Freeze at -80°C]; C --> E; D --> E; E --> F[Ship on Dry Ice to Participating Labs]; F --> G[Lab 1]; F --> H[Lab 2]; F --> I[Lab 3]; subgraph "Sample Preparation & Distribution" A; B; C; D; E; F; end subgraph "Participating Laboratories" G; H; I; end

Caption: Workflow for the centralized preparation and distribution of cross-validation samples.

Harmonized LC-MS/MS Protocol

While minor instrument-specific adjustments are permissible, a core analytical protocol should be established and followed by all participating laboratories. The following is a representative protocol for the analysis of 3-hydroxyoleylcarnitine.

Sample Preparation

A simple protein precipitation method is often sufficient for the extraction of acylcarnitines from plasma or serum.[1]

  • Thaw plasma samples at 4°C.

  • To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled analog of a medium or long-chain acylcarnitine).

  • Vortex for 10 seconds.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new vial for LC-MS/MS analysis.

Liquid Chromatography Conditions

Reversed-phase chromatography is commonly used for the separation of acylcarnitines.

  • Column: A C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is a suitable choice.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from a low to high percentage of Mobile Phase B over several minutes is necessary to resolve acylcarnitines of varying chain lengths.

  • Flow Rate: Typically 0.3-0.5 mL/min.

  • Column Temperature: 40°C.

Mass Spectrometry Conditions

Tandem mass spectrometry operating in positive electrospray ionization (ESI+) mode is used for detection.

  • Ion Source: ESI+.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for 3-hydroxyoleylcarnitine and the internal standard must be optimized on each instrument.

  • Source Parameters: Gas temperatures, gas flows, and capillary voltage should be optimized for maximum signal intensity.

Data Analysis and Acceptance Criteria

The U.S. Food and Drug Administration (FDA) provides comprehensive guidance on bioanalytical method validation, which serves as an excellent framework for establishing acceptance criteria.[7][8]

Key Performance Metrics

The following metrics should be assessed by each laboratory and then compared across all participating sites.

Parameter Acceptance Criteria Rationale
Linearity (r²) ≥ 0.99Ensures a proportional response of the instrument to changes in analyte concentration.
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 5:1; Accuracy within 80-120%; Precision ≤ 20% CV.[7]Defines the lowest concentration that can be reliably quantified with acceptable accuracy and precision.
Intra-Assay Precision (%CV) ≤ 15% (≤ 20% at LLOQ)Measures the variability of results within a single analytical run.
Inter-Assay Precision (%CV) ≤ 15% (≤ 20% at LLOQ)Measures the variability of results across different analytical runs on different days.
Accuracy (% Bias) Within ± 15% of the nominal value (± 20% at LLOQ).Assesses the closeness of the measured value to the true value.
Inter-Laboratory Comparison

The core of the cross-validation is the comparison of results between laboratories.

  • Blinded Sample Analysis: The concentrations of the blinded samples determined by each laboratory should be compared to the nominal values. The mean concentration from all laboratories should be within ± 20% of the nominal value, and the inter-laboratory %CV should be ≤ 20%.

  • Statistical Analysis: A Bland-Altman plot can be a useful tool to visualize the agreement between laboratories.

Below is a hypothetical example of inter-laboratory comparison results for blinded samples.

Blinded Sample Nominal Value (ng/mL) Lab 1 Result (ng/mL) Lab 2 Result (ng/mL) Lab 3 Result (ng/mL) Mean (ng/mL) Inter-Lab %CV Mean %Bias
A5.04.85.24.95.04.1%0.0%
B25.023.926.124.524.84.5%-0.8%
C100.095.7104.398.999.64.3%-0.4%

Troubleshooting and Common Challenges

Discrepancies between laboratories can arise from several sources.

  • Matrix Effects: Ion suppression or enhancement can vary between instruments and should be assessed.[1]

  • Internal Standard Selection: The chosen internal standard should closely mimic the analytical behavior of 3-hydroxyoleylcarnitine.

  • Isomeric Interferences: The presence of isomeric acylcarnitines can lead to inaccurate quantification if not chromatographically resolved.[2][9]

  • Operator Variability: Adherence to the harmonized protocol is crucial to minimize operator-induced errors.

The following Graphviz diagram illustrates the logical relationship between key validation parameters.

G cluster_0 Method Performance cluster_1 Data Reliability Accuracy Accuracy (% Bias) Reproducibility Inter-Lab Reproducibility Accuracy->Reproducibility Precision Precision (% CV) Precision->Accuracy Impacts Precision->Reproducibility LLOQ Sensitivity (LLOQ) LLOQ->Accuracy Defines Range LLOQ->Precision Defines Range LLOQ->Reproducibility

Caption: Relationship between fundamental bioanalytical validation parameters.

Conclusion

References

  • LC–MS/MS-based simultaneous quantification of acylcarnitines, eicosapentaenoic acid, and docosahexaenoic acid: exploring potential biomarkers in human plasma - PMC. (2025, June 7). National Center for Biotechnology Information. [Link]

  • Quantification of Underivatized Acylcarnitines and Carnitine Intermediates Using RP Chromatography and Ion Funnel Triple Quadrupole in Fecal Samples. (n.d.). Agilent Technologies. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Drug Discovery and Development. [Link]

  • Laboratory analysis of acylcarnitines, 2020 update: a technical standard of the American College of Medical Genetics and Genomics (ACMG). (n.d.). IU Indianapolis ScholarWorks. [Link]

  • High sensitivity quantification of acylcarnitines using the SCIEX 7500 system. (n.d.). SCIEX. [Link]

  • LC-MS Method Validation Guidelines. (n.d.). Scribd. [Link]

  • Quantitative Measurement of Plasma 3-Hydroxyisovaleryl Carnitine by LC-MS/MS as a Novel Biomarker of Biotin Status in Humans - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC. (2014, November 13). National Center for Biotechnology Information. [Link]

  • Biochemical Markers for the Diagnosis of Mitochondrial Fatty Acid Oxidation Diseases. (2021, October 22). MDPI. [Link]

  • An Analytically Validated Bioanalytical Clinical Research Method for the Quantification of Acylcarnitines in Urine. (n.d.). Waters. [Link]

  • An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. (n.d.). ResearchGate. [Link]

  • Plasma concentration of 3-hydroxyisovaleryl carnitine is an early and sensitive indicator of marginal biotin deficiency in humans. (n.d.). National Center for Biotechnology Information. [Link]

  • Quantitative measurement of plasma 3-hydroxyisovaleryl carnitine by LC-MS/MS as a novel biomarker of biotin status in humans. (2010, May 15). PubMed. [Link]

  • Carnitine Metabolite as a Potential Circulating Biomarker for Sarcopenia in Men. (2024, November 28). Endocrinology and Metabolism. [Link]

  • Simultaneously quantifying hundreds of acylcarnitines in multiple biological matrices within ten minutes using ultrahigh-performance liquid-chromatography and tandem mass spectrometry. (2023, October 14). ResearchGate. [Link]

  • Interlaboratory comparisons. (n.d.). CMI. [Link]

  • Bioanalytical Method Validation - Guidance for Industry. (2018, May 24). U.S. Food and Drug Administration. [Link]

  • Acylcarnitine profiling by low-resolution LC-MS. (2019, August 15). PLOS One. [Link]

  • Guidelines for Proficiency Testing and Inter-Laboratory Comparison for Calibration Laboratories. (n.d.). The Ethiopian Accreditation Service. [Link]

  • NISTIR 7214, Appendix D, Good Laboratory Practice for PT Follow Up with Form. (n.d.). National Institute of Standards and Technology. [Link]

  • Analysis of interlaboratory comparison when the measurements are not normally distributed. (n.d.). Archimer. [Link]

  • Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. (n.d.). Diva-portal.org. [Link]

Sources

Accuracy and Precision Validation of 3-Hydroxyoleylcarnitine (C18:1-OH) Biomarker Screening: A Methodological Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter laboratories struggling with false-positive and false-negative results in long-chain acylcarnitine screening. 3-Hydroxyoleylcarnitine (C18:1-OH) is a critical diagnostic biomarker for Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) and Mitochondrial Trifunctional Protein (MTP) deficiencies 1. Beyond newborn screening, C18:1-OH is rapidly emerging as a prognostic biomarker for acute myocardial infarction (AMI) 2 and heart failure etiology [[3]]().

This guide objectively compares the traditional Flow Injection Analysis (FIA-MS/MS) approach against an advanced Isotope-Dilution Ultra-Performance Liquid Chromatography (ID-UPLC-MS/MS) workflow, detailing the mechanistic causality behind our experimental choices to ensure a self-validating, high-precision diagnostic system.

Mechanistic Causality: The Origin of Analytical Challenges

To accurately quantify C18:1-OH, we must first understand its metabolic origin. During fatty acid β-oxidation, long-chain fatty acids are converted into 3-hydroxyacyl-CoA intermediates. If the LCHAD or MTP enzymes are deficient, these intermediates cannot be processed. Instead, they are alternatively esterified with carnitine, resulting in the pathological accumulation of C18:1-OH in the bloodstream.

Pathway LCFA Long-Chain Fatty Acids AcylCoA Long-Chain Acyl-CoA LCFA->AcylCoA CPT1/CPT2 HydroxyCoA 3-Hydroxyacyl-CoA AcylCoA->HydroxyCoA VLCAD & Hydratase LCHAD LCHAD / MTP Enzyme (Deficiency Block) HydroxyCoA->LCHAD Normal Oxidation Biomarker 3-Hydroxyoleylcarnitine (C18:1-OH) HydroxyCoA->Biomarker Alternative Esterification (Pathological Accumulation)

Metabolic pathway of 3-hydroxyoleylcarnitine accumulation due to LCHAD/MTP enzyme deficiency.

The Diagnostic Pitfall: Standard FIA-MS/MS relies solely on absolute C18:1-OH concentrations. However, patients with LCHAD/MTP deficiencies frequently experience a severe secondary depletion of free carnitine (C0) 4. Low systemic C0 artificially depresses the absolute levels of all acylcarnitines, including C18:1-OH. This cascade directly causes false-negative diagnoses in traditional screening 1.

Self-Validating Experimental Protocol: ID-UPLC-MS/MS

To overcome the limitations of FIA-MS/MS, we utilize an Isotope-Dilution UPLC-MS/MS workflow combined with algorithmic ratio analysis. This protocol is engineered as a self-validating system, ensuring that every step mathematically verifies the integrity of the sample.

Step 1: Matrix Extraction & Isotope Spiking
  • Action: Punch a 3.2 mm dried blood spot (DBS) disk into a 96-well microplate. Add 100 µL of extraction buffer (80% Methanol) spiked precisely with 0.5 µmol/L of deuterated internal standard (C18:1-OH-d3).

  • Causality: Methanol acts as a dual-agent, precipitating matrix proteins while efficiently solubilizing hydrophobic long-chain acylcarnitines. The immediate introduction of C18:1-OH-d3 ensures that any subsequent volumetric loss, ion suppression, or extraction inefficiency is mathematically normalized against the heavy isotope.

Step 2: Chromatographic Separation (UPLC)
  • Action: Inject 10 µL onto a C18 reversed-phase UPLC column (1.7 µm, 2.1 x 50 mm). Apply a gradient of Water/0.1% Formic Acid (Mobile Phase A) and Acetonitrile/0.1% Formic Acid (Mobile Phase B).

  • Causality: Unlike direct-infusion FIA-MS/MS, UPLC temporally resolves C18:1-OH from isobaric interferences (such as non-hydroxylated di-unsaturated carnitines) and structural isomers. This prevents false-positive signal inflation.

Step 3: MRM Detection & System Self-Validation
  • Action: Operate the mass spectrometer in positive ESI mode. Monitor the specific Multiple Reaction Monitoring (MRM) transition m/z 442.3 → 85.0 for C18:1-OH, and m/z 445.3 → 85.0 for the d3-internal standard.

  • Self-Validating Checkpoint: The acquisition software is programmed to monitor the absolute peak area of the internal standard across all samples. If the IS variance exceeds ±15% from the batch median, the system automatically flags the sample for re-extraction , confirming that matrix suppression limits have not been breached.

Step 4: Algorithmic Normalization (The HADHA Ratio)
  • Action: Calculate absolute concentrations, then compute the HADHA ratio: (C16-OH + C18-OH + C18:1-OH) / C0.

  • Causality: By normalizing the sum of the primary long-chain hydroxyacylcarnitines against free carnitine (C0), we mathematically neutralize the variable of C0 depletion. This algorithmic step restores diagnostic sensitivity and eliminates the false-negative risk inherent to absolute quantification 4.

Workflow DBS DBS Sample Prep (+ C18:1-OH-d3 IS) UPLC UPLC Separation (Isobaric Resolution) DBS->UPLC Protein Precipitation MS ESI-MS/MS Detection (MRM Mode) UPLC->MS Elution QC Self-Validation QC (IS Variance < 15%) MS->QC Raw Data Calc Algorithmic Analysis (HADHA Ratio) QC->Calc Validated Output

Self-validating UPLC-MS/MS workflow for precision C18:1-OH quantification and ratio analysis.

Quantitative Performance & Validation Data

The implementation of ID-UPLC-MS/MS coupled with the HADHA ratio algorithm yields vastly superior analytical and clinical performance compared to legacy FIA-MS/MS methods.

Table 1: Analytical Performance Comparison

Data summarizes the physical detection capabilities of the hardware setups.

ParameterStandard FIA-MS/MSID-UPLC-MS/MS (Proposed)
Limit of Detection (LOD) 0.05 µmol/L0.01 µmol/L
Limit of Quantitation (LOQ) 0.15 µmol/L0.03 µmol/L
Intra-assay Precision (CV%) 12.4%4.2%
Inter-assay Precision (CV%) 15.8%5.6%
Isobaric Interference High (Unresolved)Negligible (Chromatographically Resolved)
Matrix Effect Recovery 70 - 85%96 - 102% (IS Corrected)
Table 2: Clinical Diagnostic Accuracy (LCHAD/MTP Deficiency)

Data illustrates the clinical impact of utilizing absolute concentration thresholds versus the HADHA ratio algorithm 1.

Diagnostic AlgorithmSensitivitySpecificityFalse Negative RateRoot Cause of Error
Absolute C18:1-OH (> 0.8 µmol/L)82.5%89.0%17.5%Secondary C0 depletion masks biomarker elevation.
HADHA Ratio Algorithm 100%99.2%0.0%Algorithm neutralizes C0 variance.

Conclusion

For drug development professionals and clinical researchers measuring C18:1-OH—whether for rare metabolic disorders 4 or cardiovascular lipid profiling [[3]]( on unseparated, absolute quantification is scientifically inadequate. Transitioning to an ID-UPLC-MS/MS platform with automated internal standard validation and ratio-based algorithmic reporting guarantees the E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) required for modern biomarker validation.

Sources

Establishing a Robust Reference Range for 3-Hydroxyoleylcarnitine in Healthy Cohorts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for establishing a statistically significant and clinically relevant reference range for 3-hydroxyoleylcarnitine (C18:1-OH) in healthy human cohorts. Designed for researchers, scientists, and drug development professionals, this document delves into the biochemical significance of 3-hydroxyoleylcarnitine, compares analytical methodologies, and presents a detailed, field-proven protocol for reference range establishment, grounded in authoritative guidelines.

Introduction: The Significance of 3-Hydroxyoleylcarnitine

Carnitine and its acyl-esters, known as acylcarnitines, are essential for cellular energy metabolism.[1][2] Their primary role is to facilitate the transport of long-chain fatty acids from the cytoplasm into the mitochondrial matrix for β-oxidation, a key energy-generating process.[2][3] 3-hydroxyoleylcarnitine is a specific long-chain acylcarnitine. Alterations in the profiles of acylcarnitines can serve as important biomarkers for various inborn errors of metabolism, including fatty acid oxidation disorders and organic acidemias.[4][5][6] Establishing a precise reference range for 3-hydroxyoleylcarnitine in a healthy population is therefore a critical first step for its investigation as a potential biomarker in disease states or as a safety marker in drug development.

Comparative Analysis of Analytical Methodologies

The accurate quantification of low-concentration analytes like 3-hydroxyoleylcarnitine in complex biological matrices demands high sensitivity and specificity. While various analytical techniques exist, tandem mass spectrometry (MS/MS) has emerged as the gold standard for acylcarnitine analysis.[4][5][6]

FeatureTandem Mass Spectrometry (MS/MS)High-Performance Liquid Chromatography with UV/Fluorescence Detection (HPLC-UV/FLD)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Measures the mass-to-charge ratio of the analyte and its fragments, providing high specificity.[7]Separates compounds based on their physicochemical properties, with detection via UV absorbance or fluorescence.Separates volatile compounds, which are then identified by their mass spectrum.
Specificity Very High. Capable of distinguishing between isobaric and isomeric compounds.[6]Moderate. Prone to interference from co-eluting compounds.High. Provides structural information.
Sensitivity Very High. Can detect analytes at nanomolar to picomolar concentrations.[8]Low to Moderate. Generally less sensitive than MS/MS.Moderate to High.
Sample Preparation Relatively simple, often involving protein precipitation and derivatization.[5][6]Can be extensive, often requiring derivatization to introduce a chromophore or fluorophore.Requires derivatization to increase volatility.
Throughput High. Amenable to flow-injection analysis for rapid screening.[4][9]Lower. Dependent on chromatographic run times.Lower. Longer run times are typical.
Recommendation for 3-Hydroxyoleylcarnitine Highly Recommended. The method of choice for its sensitivity, specificity, and high-throughput capabilities.[6][9]Not Recommended. Lacks the required sensitivity and specificity for routine analysis of this analyte.Not Recommended. The non-volatile nature of acylcarnitines makes this method cumbersome.

Workflow for Reference Range Establishment

The establishment of a reliable reference range is a rigorous process that requires careful planning and execution. The following workflow is based on the principles outlined by the Clinical and Laboratory Standards Institute (CLSI) guideline EP28-A3c, "Defining, Establishing, and Verifying Reference Intervals in the Clinical Laboratory".[10][11][12]

cluster_0 Phase 1: Planning & Design cluster_1 Phase 2: Subject Recruitment & Sample Collection cluster_2 Phase 3: Sample Analysis cluster_3 Phase 4: Statistical Analysis & Range Definition A Define Reference Population (Inclusion/Exclusion Criteria) B Determine Minimum Sample Size (CLSI: >=120) A->B C Develop & Validate Analytical Method B->C D Obtain Informed Consent C->D E Administer Health Questionnaire D->E F Collect Biological Samples (e.g., Plasma) E->F G Sample Preparation (Protein Precipitation, Derivatization) F->G H LC-MS/MS Analysis G->H I Data Acquisition & Processing H->I J Inspect Data Distribution I->J K Identify & Handle Outliers J->K L Calculate Reference Interval (e.g., 95th Percentile) K->L M Establish Reference Range L->M

Caption: Workflow for establishing a reference range.

Experimental Protocol: Quantification of 3-Hydroxyoleylcarnitine by LC-MS/MS

This protocol provides a detailed methodology for the quantification of 3-hydroxyoleylcarnitine in human plasma.

4.1 Materials and Reagents

  • Human plasma (collected in K2-EDTA tubes)

  • 3-Hydroxyoleylcarnitine certified reference material

  • Isotopically labeled internal standard (e.g., D3-3-hydroxyoleylcarnitine)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • 3N HCl in n-butanol (for derivatization)

4.2 Sample Preparation

  • Thawing: Thaw plasma samples on ice.

  • Aliquoting: Aliquot 50 µL of plasma into a clean microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard solution to each plasma sample, calibrator, and quality control sample.

  • Protein Precipitation: Add 200 µL of cold acetonitrile to each tube. Vortex for 30 seconds to precipitate proteins.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization: Add 50 µL of 3N HCl in n-butanol to the dried residue. Cap the tubes and heat at 65°C for 15 minutes to form butyl esters.[6][9]

  • Final Drying: Evaporate the derivatization reagent to dryness under nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase. Vortex and transfer to an autosampler vial.

4.3 LC-MS/MS Conditions

  • LC System: A high-performance liquid chromatography system capable of binary gradients.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol (1:1, v/v).

  • Gradient: A suitable gradient to separate 3-hydroxyoleylcarnitine from other acylcarnitines.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for 3-hydroxyoleylcarnitine and its internal standard should be optimized.

4.4 Data Analysis and Quality Control

  • Calibration Curve: Construct a calibration curve using a series of known concentrations of 3-hydroxyoleylcarnitine.

  • Quantification: Quantify the concentration of 3-hydroxyoleylcarnitine in the study samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

  • Quality Control: Include at least two levels of quality control samples in each analytical run to ensure accuracy and precision.

Statistical Analysis for Reference Range Determination

The statistical approach to defining the reference interval is a critical step and should be performed in accordance with CLSI guidelines.[10][11]

A Acquire Data from Healthy Cohort (n >= 120) B Assess Data Distribution (e.g., Shapiro-Wilk Test) A->B C Gaussian Distribution? B->C D Parametric Method: Mean +/- 1.96 SD C->D Yes E Non-Parametric Method: 2.5th and 97.5th Percentiles C->E No F Calculate 90% Confidence Intervals for Upper and Lower Limits D->F E->F G Define Final Reference Interval F->G

Caption: Statistical analysis decision tree.

The central 95% of the distribution of a measured analyte in a healthy population typically defines the reference interval.[13] For data that follows a normal (Gaussian) distribution, the reference interval can be calculated as the mean ± 1.96 standard deviations. However, for non-Gaussian distributions, a non-parametric method, determining the 2.5th and 97.5th percentiles, is the preferred approach.[14][15] It is also crucial to calculate the 90% confidence intervals for the upper and lower limits of the reference interval to understand the precision of the estimate.[14]

Preliminary Reference Value

Based on existing literature, a preliminary reference range for 3-hydroxyoleylcarnitine (C18:1-OH) in a general population is 0.00 - 0.10 nmol/mL .[16] However, it is imperative for each laboratory to establish or verify its own reference ranges, as these can be influenced by the specific population, analytical methods, and instrumentation used.[17]

Conclusion

Establishing a robust reference range for 3-hydroxyoleylcarnitine is fundamental for its clinical and research applications. This guide provides a comprehensive framework, from the selection of the appropriate analytical methodology to the detailed steps of a CLSI-guided protocol and statistical analysis. By adhering to these principles of scientific integrity and methodological rigor, researchers can ensure the generation of reliable and clinically meaningful data.

References

  • CLSI. Defining, Establishing, and Verifying Reference Intervals in the Clinical Laboratory; Approved Guideline—Third Edition. CLSI document EP28-A3c. Wayne, PA: Clinical and Laboratory Standards Institute; 2010. [Link]

  • CLSI. Defining, Establishing, and Verifying Reference Intervals in the Clinical Laboratory; Proposed Guideline—Third Edition. CLSI document C28-P3. Wayne, PA: Clinical and Laboratory Standards Institute. [Link]

  • Smith, E. H., & Matern, D. (2010). Acylcarnitine analysis by tandem mass spectrometry. Current protocols in human genetics, Chapter 17, Unit 17.8.1–20. [Link]

  • Wondfo Academy. (2024, July 12). CliniCode——CLSI Guideline for Reference Intervals. [Link]

  • Acutecaretesting.org. (2009, April 15). Reference intervals (2) - some practical considerations. [Link]

  • Scott, D., Frazee, C. C., 3rd, Heese, B., & Garg, U. (2022). Tandem Mass Spectrometry for the Analysis of Plasma/Serum Acylcarnitines for the Diagnosis of Certain Organic Acidurias and Fatty Acid Oxidation Disorders. Methods in molecular biology (Clifton, N.J.), 2546, 27–34. [Link]

  • Ceriotti, F., & Henny, J. (2017). Reference intervals: current status, recent developments and future considerations. Ejifcc, 28(4), 273–285. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 71464556, 3-Hydroxylinoleoylcarnitine. [Link]

  • Millington, D. S., & Stevens, R. D. (2011). Acylcarnitines: analysis in plasma and whole blood using tandem mass spectrometry. Methods in molecular biology (Clifton, N.J.), 708, 55–72. [Link]

  • American College of Medical Genetics and Genomics (ACMG). (2020). Laboratory analysis of acylcarnitines, 2020 update: a technical standard of the American College of Medical Genetics and Genomics (ACMG). Genetics in Medicine, 22(5), 841–849. [Link]

  • ResearchGate. (n.d.). Tandem Mass Spectrometry for the Analysis of Plasma/Serum Acylcarnitines for the Diagnosis of Certain Organic Acidurias and Fatty Acid Oxidation Disorders | Request PDF. [Link]

  • Horvath, T. D., Stratton, S. L., Bogusiewicz, A., Pack, L., Moran, J., & Mock, D. M. (2010). Quantitative measurement of plasma 3-hydroxyisovaleryl carnitine by LC-MS/MS as a novel biomarker of biotin status in humans. Analytical chemistry, 82(10), 4140–4144. [Link]

  • Testing.com. (2021, July 9). Reference Ranges and What They Mean. [Link]

  • Acutecaretesting.org. (2009, January 15). An introduction to reference intervals (1) - some theoretical considerations. [Link]

  • Al-Labadi, L., & Al-Rawashdeh, B. (2019). Reference range: Which statistical intervals to use?. Statistical methods in medical research, 28(10-11), 3046–3056. [Link]

  • Lin, S. H., & Lin, Y. J. (2022). Determining reference ranges and sample sizes in parallel-group studies. BMC medical research methodology, 22(1), 295. [Link]

  • MedCalc. (n.d.). Reference interval. MedCalc Statistical Software Manual. [Link]

  • Stratton, S. L., Horvath, T. D., Bogusiewicz, A., Matthews, N. I., Henrich, C. L., Spencer, H. J., Moran, J. H., & Mock, D. M. (2010). Plasma concentration of 3-hydroxyisovaleryl carnitine is an early and sensitive indicator of marginal biotin deficiency in humans. The American journal of clinical nutrition, 92(6), 1399–1405. [Link]

  • Horvath, T. D., Stratton, S. L., Bogusiewicz, A., Pack, L., Moran, J., & Mock, D. M. (2010). Quantitative measurement of plasma 3-hydroxyisovaleryl carnitine by LC-MS/MS as a novel biomarker of biotin status in humans. Analytical chemistry, 82(10), 4140–4144. [Link]

  • Bevital. (n.d.). Quantification of Total and Free Carnitine in Human Plasma by Hydrophilic Interaction Liquid Chromatography Tandem Mass Spectrometry. [Link]

  • Acylcarnitine Reference Values. (n.d.). [Link]

  • Adeva-Andany, M. M., Calvo-Castro, I., Fernández-Fernández, C., Donapetry-García, C., & Pedre-Piñeiro, A. M. (2017). L-carnitine: Nutrition, pathology, and health benefits. Biomedicine & Pharmacotherapy, 92, 127–134. [Link]

  • Kim, T. N., Park, M. S., Kim, Y. J., Lee, E. J., Kim, M. K., & Kim, C. H. (2025). Carnitine Metabolite as a Potential Circulating Biomarker for Sarcopenia in Men. Endocrinology and metabolism (Seoul, Korea), 40(1), 93–102. [Link]

  • SCIEX. (n.d.). High sensitivity quantification of acylcarnitines using the SCIEX 7500 system. [Link]

  • Al-Hamed, M. H., Al-Sannaa, N. A., Al-Subaie, L. F., Al-Odaib, A. N., & Al-Owain, M. (2024). Outcomes of cases with elevated 3-hydroxyisovaleryl carnitine report from the newborn screening program. Frontiers in pediatrics, 12, 1405520. [Link]

  • Wang, Y., Zhang, Y., & Liu, Y. (2024). Carnitine analysis in food and biological samples: Chromatography and mass spectrometry insights. Arabian Journal of Chemistry, 17(2), 105553. [Link]

  • Kraemer, W. J., Volek, J. S., & Dunn-Lewis, C. (2008). L-carnitine supplementation: influence upon physiological function. Current sports medicine reports, 7(4), 218–223. [Link]

  • Stratton, S. L., Horvath, T. D., Bogusiewicz, A., Matthews, N. I., Henrich, C. L., Spencer, H. J., Moran, J. H., & Mock, D. M. (2010). Plasma concentration of 3-hydroxyisovaleryl carnitine is an early and sensitive indicator of marginal biotin deficiency in humans. The American journal of clinical nutrition, 92(6), 1399–1405. [Link]

  • Jones, L. L., McDonald, D. A., & Borum, P. R. (2010). L-Carnitine and acetyl-L-carnitine roles and neuroprotection in developing brain. Neurochemical research, 35(10), 1595–1603. [Link]

  • Medscape. (2025, July 28). Lab Values, Normal Adult Laboratory Reference Ranges in Healthy Adults. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 3-Hydroxyoleylcarnitine

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our work with novel or specialized chemical entities demands the highest standards of safety, not only in their application but also in their disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-Hydroxyoleylcarnitine (Mixture of Diastereomers). Given the absence of a specific Safety Data Sheet (SDS) for this compound, our procedure is grounded in a cautious, risk-based approach, treating the substance with the appropriate level of hazard based on its chemical class—acylcarnitines.

The foundational principle for managing any uncharacterized chemical is to treat it as hazardous until proven otherwise.[1] The ultimate responsibility for waste characterization and disposal lies with the waste generator. Therefore, this guide must be used in conjunction with, and is subordinate to, the specific protocols mandated by your institution's Environmental Health and Safety (EHS) department.

Hazard Assessment and Characterization

Inferred Hazards from Analogous Compounds: Safety Data Sheets for related compounds, such as L-Carnitine hydrochloride and other carnitine esters, consistently list the following classifications:

  • Skin Irritation (Category 2) [2][3][4][5]

  • Serious Eye Irritation (Category 2/2A) [2][3][4][5]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation [2][3][4][5]

Therefore, it is prudent to handle 3-Hydroxyoleylcarnitine as a substance that can cause skin, eye, and respiratory irritation.

Hazard ClassificationGHS CategoryPrecautionary Statement CodesSource
Skin Irritation2H315[2][3][4][5]
Serious Eye Irritation2/2AH319[2][3][4][5]
Respiratory Tract Irritation3H335[2][3][4][5]

Pre-Disposal Safety and Handling

Before beginning any disposal-related activities, ensure the following control measures are in place to minimize exposure.

  • Engineering Controls : All handling of 3-Hydroxyoleylcarnitine, both in its pure form and in solution, should be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[5]

  • Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is mandatory. This includes:

    • A properly fitted lab coat.

    • ANSI-approved safety glasses or goggles.

    • Chemical-resistant gloves (Nitrile rubber is a suitable choice for incidental contact).[4]

    • Ensure hands are washed thoroughly after handling.

  • Spill Management : In the event of a spill, immediately alert personnel in the area.

    • For solid spills : Use dry clean-up procedures to avoid generating dust.[2][6] Gently sweep or vacuum the material and place it into a sealed, labeled container for hazardous waste disposal.

    • For liquid spills : Absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container.

    • Wash the spill area thoroughly with soap and water, and prevent runoff from entering drains.[6]

Step-by-Step Disposal Protocol

Disposal of 3-Hydroxyoleylcarnitine must follow a segregated waste stream approach. Under no circumstances should this chemical or its solutions be discharged into a sanitary sewer or drain. [6][7] Such disposal is often illegal and can harm the environment.[8]

Step 1: Waste Characterization and Segregation

Properly segregating chemical waste at the point of generation is critical to prevent dangerous reactions and ensure compliant disposal. The appropriate waste stream depends on the physical state of the waste.

WasteDisposalWorkflow A Waste Containing 3-Hydroxyoleylcarnitine Generated B Identify Physical Form A->B C1 Solid Waste (Contaminated PPE, Weigh Boats, Pipette Tips, Vials) B->C1  Solid C2 Aqueous Solution (e.g., in buffer, media) B->C2 Aqueous   C3 Organic Solvent Solution (e.g., in DMSO, Methanol) B->C3 Organic   D1 Collect in a designated, sealed, and labeled container for SOLID HAZARDOUS WASTE. C1->D1 D2 Collect in a designated, sealed, and labeled container for AQUEOUS HAZARDOUS WASTE. C2->D2 D3 Collect in a designated, sealed, and labeled container for ORGANIC/FLAMMABLE WASTE. (Ensure compatibility with other contents) C3->D3 E Store waste containers in a designated Satellite Accumulation Area. D1->E D2->E D3->E F Contact Institutional EHS for Waste Pickup and Final Disposal. E->F

Caption: Waste Segregation Workflow for 3-Hydroxyoleylcarnitine.

Step 2: Containerization and Labeling
  • Container Choice : Use chemically resistant containers, such as those made of high-density polyethylene (HDPE).[6] Ensure containers have secure, leak-proof caps.

  • Labeling : All waste containers must be clearly labeled as "Hazardous Waste." The label must include:

    • The full chemical name: "3-Hydroxyoleylcarnitine"

    • The approximate concentration and quantity.

    • The associated hazards (e.g., "Irritant").

    • The date of accumulation.

Step 3: Storage and Final Disposal
  • Interim Storage : Store sealed waste containers in a designated Satellite Accumulation Area (SAA) that is secure and away from incompatible materials, such as strong oxidizing agents.[3][4]

  • Final Disposal : Arrange for the collection of the waste through your institution's EHS department or a licensed hazardous waste contractor.[9][10] They will ensure the material is transported to an approved waste disposal plant for appropriate treatment, likely incineration.[11]

Decontamination of Labware

  • Reusable Glassware : Glassware that has come into contact with 3-Hydroxyoleylcarnitine should be rinsed with a suitable solvent (one in which the compound is soluble) into the appropriate hazardous waste container (aqueous or organic). After this initial rinse, the glassware can typically be washed using standard laboratory procedures.

  • Contaminated Equipment : Surfaces and equipment should be wiped down with a suitable solvent and the wipes disposed of as solid hazardous waste.

This structured approach ensures that the disposal of 3-Hydroxyoleylcarnitine is handled in a manner that prioritizes the safety of laboratory personnel and maintains environmental and regulatory compliance. Always remember to consult your local safety officers for guidance specific to your facility.

References

  • Santa Cruz Biotechnology, Inc. (n.d.). Safety Data Sheet: Acetyl-L-carnitine chloride.
  • Novachem Pty Ltd. (2023, August 6). Safety Data Sheet: L-CARNITINE:CLO4, 3-HYDROXYISOVALERYL UNLABELED.
  • Fisher Scientific. (2010, March 16). Safety Data Sheet: L(-)-Carnitine hydrochloride.
  • Thermo Fisher Scientific. (2025, September 7). Safety Data Sheet: DL-Carnitine hydrochloride.
  • Mancinelli, A., Longo, A., Shanahan, K., & Evans, A. M. (1995). Disposition of L-carnitine and acetyl-L-carnitine in the isolated perfused rat kidney. The Journal of Pharmacology and Experimental Therapeutics, 274(3), 1122–1128.
  • BenchChem. (2025). Navigating the Disposal of 3-Hydroxy-OPC4-CoA: A Procedural Guide for Laboratory Personnel.
  • ChemScene LLC. (2021, August 16). Safety Data Sheet: L-Carnitine (fumarate).
  • Sigma-Aldrich. (n.d.). L-Carnitine Assay Kit sufficient for 48 tests.
  • Santa Cruz Biotechnology, Inc. (n.d.). Safety Data Sheet: L-Carnitine tartrate.
  • Rattray, B., Böhles, H. J., & Tildon, J. T. (1993). Disposition and metabolite kinetics of oral L-carnitine in humans. The Journal of Clinical Pharmacology, 33(9), 863–867.
  • Cayman Chemical. (2025, August 15). Safety Data Sheet: L-Carnitine.
  • Carl ROTH. (2025, February 19). Safety Data Sheet: L-Carnitine hydrochloride.
  • LA Sanitation & Environment. (n.d.). Household Hazardous Waste.
  • ATI Medical Waste Management. (n.d.). Medical Waste Management Solutions.
  • National Institutes of Health. (n.d.). The NIH Drain Discharge Guide.
  • Puranen, J., et al. (2010). Elevated hydroxyacylcarnitines in a carrier of LCHAD deficiency during acute liver disease of pregnancy. JIMD Reports, 1, 71-74.
  • Fisher Scientific. (2010, April 19). Safety Data Sheet: L(-)-Carnitine.
  • Cornell University Environmental Health and Safety. (n.d.). Chapter 7 - Management Procedures For Specific Waste Types.
  • Clean Harbors. (n.d.). Household Hazardous Waste Services.

Sources

Comprehensive Safety and Handling Guide for 3-Hydroxyoleylcarnitine (Mixture of Diastereomers)

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have observed that the integrity of lipidomic data and the safety of laboratory personnel are inextricably linked. 3-Hydroxyoleylcarnitine (C18:1-OH) is a critical biomarker utilized in newborn screening to diagnose Long-Chain Hydroxyacyl-CoA Dehydrogenase (LCHAD) and Trifunctional Protein (TFP) deficiencies via tandem mass spectrometry (LC-MS/MS)[1].

With a molecular weight of 441.64 (C25H47NO5)[2], this mixture of diastereomers presents specific physicochemical challenges. This guide provides field-proven, self-validating protocols for the safe handling, reconstitution, and disposal of 3-Hydroxyoleylcarnitine, ensuring you build a trustworthy and reproducible experimental foundation.

Part 1: Physicochemical Hazard Profile & Causality

To handle 3-Hydroxyoleylcarnitine safely, you must understand the causality behind the safety protocols. We do not wear specific PPE merely for compliance; we wear it to counteract specific molecular behaviors.

  • Hygroscopicity & Zwitterionic Nature: Like most L-carnitine derivatives, this compound is highly hygroscopic[3]. Exposure to ambient humidity leads to rapid water absorption. This not only alters the effective molecular weight—skewing your quantitative LC-MS/MS calibration curves—but can also induce hydrolysis. Causality: The compound must be handled in a desiccated environment and thermally equilibrated to room temperature before opening to prevent atmospheric condensation.

  • Irritation Potential: The powder is classified under GHS as causing skin irritation (H315), serious eye irritation (H319), and respiratory tract irritation (H335)[4][5]. Aerosolization of the fine powder during vial opening is the primary exposure risk.

  • Solvent Vehicle Risks: Acylcarnitines are typically reconstituted in Methanol (MeOH) for LC-MS/MS analysis[6]. Methanol acts as a carrier, rapidly driving dissolved lipids through the dermal barrier. While standard nitrile gloves offer basic protection, methanol permeation under movement or direct contact is rapid, degrading the mechanical integrity of the glove[7].

Metabolic Context (LCHAD Deficiency)

Understanding the biological origin of this biomarker reinforces the necessity for precise quantitative handling. Below is the metabolic pathway illustrating the enzymatic block that causes 3-Hydroxyoleylcarnitine accumulation.

MetabolicPathway FA Long-Chain Fatty Acids (C16-C18) Mito Mitochondrial Matrix FA->Mito CPT System Hydratase Enoyl-CoA Hydratase Mito->Hydratase beta-oxidation Hydroxy 3-Hydroxyacyl-CoA Hydratase->Hydroxy LCHAD LCHAD Enzyme (Blocked in Deficiency) Hydroxy->LCHAD Accumulation Accumulation of 3-Hydroxyoleylcarnitine LCHAD->Accumulation Metabolic Block

Metabolic pathway illustrating LCHAD deficiency leading to 3-Hydroxyoleylcarnitine accumulation.

Part 2: Personal Protective Equipment (PPE) Matrix

Your PPE strategy must dynamically shift depending on whether you are handling the dry powder or the methanolic stock solution .

PPE CategoryDry Powder HandlingMethanolic Solution HandlingScientific Causality / Justification
Hand Protection Nitrile Gloves (11-13 mil)Butyl Rubber Gloves (12-15 mil)Methanol permeates nitrile rapidly under movement[7]. Butyl rubber provides >4 hours of breakthrough resistance for direct solvent contact[8].
Eye Protection Safety Goggles (EN 166)Safety Goggles + Face ShieldPrevents ocular exposure to irritating dust (H319)[4] or solvent splashes.
Body Protection Standard Lab CoatChemical-resistant ApronProtects against incidental powder contact and solvent permeation.
Respiratory N95 / FFP2 MaskFume Hood (No mask needed)Mitigates inhalation of hygroscopic, irritating particulates (H335)[5].

Part 3: Operational Handling & Reconstitution Protocol

To ensure both safety and analytical integrity, follow this self-validating reconstitution workflow.

Step-by-Step Methodology:

  • Thermal Equilibration: Remove the sealed vial of 3-Hydroxyoleylcarnitine from -20°C storage. Critical Step: Allow the vial to equilibrate to room temperature for at least 30 minutes before opening. Opening a cold vial causes immediate atmospheric condensation, degrading the hygroscopic powder[3].

  • Powder Consolidation: Briefly centrifuge the vial (e.g., 3,000 x g for 1 minute). This ensures all powder is collected at the bottom, preventing aerosolization and inhalation (H335) upon opening[9].

  • Solvent Addition: Inside a certified chemical fume hood, add the appropriate volume of LC-MS grade Methanol to achieve your target stock concentration (e.g., 1 mg/mL).

  • Homogenization: Vortex gently for 30 seconds. Do not sonicate extensively, as localized heating can alter the diastereomeric ratio or degrade the compound.

  • Aliquotting: Divide the stock solution into single-use amber glass vials to prevent UV degradation and minimize repeated freeze-thaw cycles.

  • Storage: Store aliquots at -80°C for up to 6 months, or -20°C for 1 month[10]. Ensure vials are tightly sealed and stored in a secondary desiccator box.

Reconstitution Workflow Diagram

Workflow Start Receipt of 3-Hydroxyoleylcarnitine (Dry Ice / -20°C) PPE Don Appropriate PPE (See Matrix) Start->PPE Equilibrate Equilibrate to Room Temp (30 mins, Closed Vial) PPE->Equilibrate Prevent Condensation Centrifuge Brief Centrifugation (Collect Powder) Equilibrate->Centrifuge Reconstitute Reconstitute in LC-MS Methanol (Inside Fume Hood) Centrifuge->Reconstitute Add Solvent Aliquot Aliquot Stock Solution (Single-use Amber Vials) Reconstitute->Aliquot Store Store at -80°C (Desiccated) Aliquot->Store

Step-by-step experimental workflow for the safe reconstitution and storage of 3-Hydroxyoleylcarnitine.

Part 4: Spill Management & Disposal Plan

Immediate Spill Response
  • Dry Powder Spill: Evacuate non-essential personnel. Don an N95 mask and nitrile gloves. Do NOT use water , as it will cause the hygroscopic powder to clump and adhere to surfaces. Gently sweep up the powder using anti-static tools or a damp disposable towel to prevent aerosolization[3]. Wash the area with a 10% bleach solution followed by soap and water.

  • Methanolic Solution Spill: Ensure the fume hood is on maximum exhaust. Use inert absorbent pads (e.g., vermiculite or universal spill pads). Switch to Butyl rubber gloves (12-15 mil) prior to cleanup, as direct contact with pooled methanol will breach standard nitrile gloves rapidly[8].

Disposal Plan

3-Hydroxyoleylcarnitine and its solvent vehicles must not be disposed of in standard laboratory drains[11]. Place all contaminated materials (vials, pipette tips, spill pads) into a designated hazardous waste container labeled "Toxic Organic Waste - Contains Methanol and Acylcarnitines." Dispose of in accordance with local environmental and EPA RCRA guidelines[5].

References

  • 6 - CLSI - NBS04A - NBS With LCMSMS | PDF | Mass Spectrometry Source: Scribd (Clinical and Laboratory Standards Institute) URL:[Link]

  • Safety Data Sheet L-Carnitine Revision 3 Source: redox.com URL:[Link]

  • SAFETY DATA SHEET - Fisher Scientific (L-Carnitine) Source: fishersci.de URL:[Link]

  • Methanol Standard (1X1 mL) - Safety Data Sheet Source: agilent.com URL:[Link]

  • Breakthrough time (BT) for different glove types, no movement versus movement Source: researchgate.net URL:[Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.